Sucrose-d14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
356.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
CZMRCDWAGMRECN-YPCQKFQVSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Sucrose-d14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Sucrose-d14 (perdeuterated sucrose). The information compiled herein is intended to support researchers in the fields of metabolic studies, drug development, and analytical chemistry where isotopically labeled internal standards and tracers are critical. This document details both biosynthetic and chemical synthesis pathways, extensive purification protocols, and methods for characterization.
Introduction
This compound is a stable isotope-labeled form of sucrose where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications. In metabolic research, it serves as a tracer to elucidate the pathways of sucrose absorption, distribution, metabolism, and excretion. For drug development professionals, deuteration of molecules can alter their pharmacokinetic profiles, and studies with labeled compounds are crucial. In analytical chemistry, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to its similar chemical properties to unlabeled sucrose but distinct mass.
This guide will cover the primary methods for the synthesis of this compound, focusing on an enzymatic approach due to its high stereoselectivity. It will also provide a detailed protocol for the purification of the final product to a high degree of chemical and isotopic purity.
Synthesis of this compound
The synthesis of this compound can be approached through two main routes: biosynthetic and chemical synthesis. The enzymatic (biosynthetic) approach is often preferred for its specificity, yielding the correct stereoisomer of sucrose.
Biosynthetic Approach: Enzymatic Synthesis
The enzymatic synthesis of sucrose is catalyzed by the enzyme sucrose synthase, which facilitates the reaction between uridine diphosphate glucose (UDP-glucose) and fructose. To synthesize this compound, deuterated glucose and fructose precursors are required.
Logical Relationship of the Biosynthetic Pathway
Caption: Biosynthetic pathway for this compound.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is based on established methods for enzymatic sucrose synthesis, adapted for the use of deuterated substrates.
Materials:
-
Glucose-d7
-
Fructose-d7
-
Uridine triphosphate (UTP)
-
UDP-glucose pyrophosphorylase
-
Sucrose synthase
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Deuterium oxide (D₂O)
Procedure:
-
Preparation of UDP-glucose-d7:
-
In a reaction vessel, dissolve Glucose-d7 and an equimolar amount of UTP in Tris-HCl buffer prepared with D₂O.
-
Add UDP-glucose pyrophosphorylase and a catalytic amount of MgCl₂.
-
Incubate the mixture at 37°C for 2-4 hours, monitoring the reaction progress by HPLC.
-
-
Synthesis of this compound:
-
To the reaction mixture containing UDP-glucose-d7, add an equimolar amount of Fructose-d7.
-
Add sucrose synthase and DTT to the mixture.
-
Incubate at 30°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
-
Reaction Quenching:
-
Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured proteins.
-
Collect the supernatant containing this compound.
-
Quantitative Data (Expected)
| Parameter | Value |
| Starting Material (Glucose-d7) | 100 mg |
| Starting Material (Fructose-d7) | 100 mg |
| Expected Yield of this compound | 150-180 mg |
| Isotopic Purity | >98% |
| Chemical Purity (before purification) | ~90% |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and enzymes. A multi-step approach involving solid-phase extraction and high-performance liquid chromatography is recommended.
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Experimental Protocol: Purification of this compound
Materials:
-
Crude this compound supernatant
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Strong Anion Exchange (SAX) SPE cartridges
-
Acetonitrile (ACN)
-
Ultrapure water (H₂O)
-
Preparative HPLC system with a Hydrophilic Interaction Liquid Chromatography (HILIC) or amide column
Procedure:
-
Initial Cleanup by SPE:
-
C18 SPE: Pass the crude supernatant through a pre-conditioned C18 SPE cartridge to remove non-polar impurities. Elute the polar fraction containing this compound with water.
-
SAX SPE: Pass the eluate from the C18 cartridge through a SAX SPE cartridge to remove negatively charged species like UTP and UDP. Collect the flow-through containing the neutral this compound.
-
-
Preparative HPLC:
-
Concentrate the sample from the SPE step under reduced pressure.
-
Inject the concentrated sample onto a preparative HILIC or amide HPLC column.
-
Elute with a gradient of acetonitrile and water. A typical gradient might be from 85% to 60% acetonitrile over 30 minutes.
-
Monitor the elution profile using a refractive index (RI) detector.
-
Collect the fractions corresponding to the this compound peak.
-
-
Final Product Isolation:
-
Pool the pure fractions from HPLC.
-
Remove the solvents by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white solid.
-
Quantitative Data (Expected)
| Parameter | Value |
| Purity after SPE | ~95% |
| Final Purity after HPLC | >99% |
| Overall Recovery from Purification | 70-80% |
Characterization of this compound
The identity, purity, and isotopic enrichment of the final product must be confirmed using appropriate analytical techniques.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of proton signals in the characteristic regions for sucrose confirms a high degree of deuteration.
-
²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the sucrose molecule.
-
¹³C NMR: The ¹³C spectrum will show characteristic shifts for the carbon atoms in the sucrose backbone.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated molecule and to determine the isotopic enrichment. The expected molecular weight of this compound (C₁₂H₈D₁₄O₁₁) will be significantly higher than that of unlabeled sucrose.
-
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Absence of signals between 3.4 and 5.4 ppm. |
| ²H NMR | Presence of signals corresponding to deuterated positions. |
| ¹³C NMR | 12 distinct carbon signals with chemical shifts similar to unlabeled sucrose. |
| HRMS (ESI-TOF) | [M+Na]⁺ peak at m/z corresponding to C₁₂H₈D₁₄O₁₁Na. |
Conclusion
The synthesis and purification of this compound, while requiring specialized starting materials and techniques, is an achievable process that yields a highly valuable tool for scientific research. The enzymatic synthesis route offers high stereoselectivity, and a robust purification protocol involving SPE and preparative HPLC can provide the high purity required for sensitive analytical applications. The detailed methodologies and expected data presented in this guide should serve as a valuable resource for researchers embarking on the preparation of this important isotopically labeled compound.
Stability and Storage of Sucrose-d14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Sucrose-d14. Given the limited direct literature on the stability of deuterated sucrose, this document synthesizes information on the known degradation pathways of sucrose with general principles for handling isotopically labeled compounds.
Introduction to this compound
This compound is a deuterated form of sucrose where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. While deuterium is a stable isotope and does not decay, the chemical stability of the this compound molecule is subject to the same degradation pathways as unlabeled sucrose.
Primary Degradation Pathways
The primary mechanisms through which sucrose degrades are hydrolysis, thermal degradation, and oxidation. The substitution of protium with deuterium is not expected to significantly alter these degradation pathways, although minor kinetic isotope effects may be observed.
Hydrolysis
Hydrolysis is the most significant degradation pathway for sucrose, breaking the glycosidic bond to yield an equimolar mixture of glucose and fructose.[1][2] This reaction is catalyzed by acid and the presence of water.[1][3][4][5][6]
-
Mechanism: The reaction is initiated by the protonation of the glycosidic oxygen, followed by the nucleophilic attack of a water molecule.[3][5]
-
Influencing Factors: The rate of hydrolysis is highly dependent on pH and temperature. It is significantly accelerated in acidic conditions.[2][3][7] In neutral or slightly alkaline solutions at ambient temperature, sucrose solutions can be stable for years.[1]
Thermal Degradation
At elevated temperatures, sucrose undergoes complex thermal degradation reactions, a process broadly known as caramelization.
-
Process: Sucrose does not have a true melting point but decomposes at around 186°C (367°F).[1] The initial step is the cleavage of the glycosidic bond, followed by a series of dehydration and condensation reactions leading to the formation of a complex mixture of compounds, including glucose, fructose, and various anhydrosugars.[8][9][10][11]
-
Influencing Factors: Temperature is the primary driver of thermal degradation. The presence of impurities can also influence the onset and rate of decomposition.
Oxidative Degradation
Oxidative degradation of sucrose can occur, particularly in the presence of oxidizing agents or under harsh conditions.
-
Process: Oxidation can lead to the formation of various acidic and carbonyl compounds. In the presence of a base, oxidative degradation can proceed via enediolate intermediates.[12]
-
Influencing Factors: The presence of oxidizing agents, high temperatures, and exposure to UV light can promote oxidative degradation.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for isotopically labeled and carbohydrate compounds.
Solid Form
For long-term storage, this compound should be stored as a solid in a tightly sealed container to protect it from moisture and atmospheric contaminants.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Minimizes thermal degradation and slows down any potential solid-state reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and absorption of atmospheric moisture. |
| Light | Protected from light (amber vials) | Prevents potential photodegradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and moisture ingress. |
Solution Form
When prepared as a stock solution, the stability of this compound is more limited.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for short-term (up to 1 month); -80°C for long-term (up to 6 months) | Low temperatures are critical to slow down hydrolysis and microbial growth. |
| Solvent | Anhydrous, aprotic solvent if possible. If aqueous, use purified water (e.g., WFI or HPLC-grade) and buffer to a neutral pH (6-8). | Avoids acidic or basic conditions that catalyze hydrolysis. Anhydrous solvents prevent hydrolysis. |
| Container | Tightly sealed, sterile vials | Prevents solvent evaporation, contamination, and microbial growth. |
Experimental Protocol for Stability Assessment
A comprehensive stability testing program for this compound should be established to determine its shelf-life under specific storage conditions. This protocol outlines a general approach that can be adapted based on the intended use of the material.
Objective
To evaluate the stability of this compound over time under defined storage conditions by monitoring its purity, isotopic enrichment, and the formation of degradation products.
Materials
-
This compound (at least 3 different batches)
-
Unlabeled sucrose (for reference)
-
High-purity solvents (e.g., HPLC-grade water, acetonitrile)
-
pH buffers
-
Validated analytical standards for potential degradants (glucose, fructose)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Climate-controlled stability chambers
Experimental Workflow
Caption: Workflow for this compound stability testing.
Analytical Procedures
-
Initial Characterization (Time = 0):
-
Appearance: Visual inspection for color and physical state.
-
Purity by HPLC: Determine the initial purity of the this compound.
-
Identification by NMR and MS: Confirm the identity and structural integrity.
-
Isotopic Enrichment by MS and/or NMR: Determine the initial isotopic purity.
-
Water Content: Measure the initial water content (e.g., by Karl Fischer titration).
-
-
Stability Time Points:
-
Repeat the analytical procedures performed at the initial characterization at each scheduled time point.
-
Degradation Product Analysis (LC-MS): Quantify the levels of known degradation products (glucose, fructose) and identify any unknown impurities.
-
Data Analysis
-
Plot the purity of this compound as a function of time for each storage condition.
-
Plot the concentration of major degradation products over time.
-
Evaluate any changes in isotopic enrichment.
-
Determine the shelf-life by identifying the time at which the purity of this compound falls below a pre-defined acceptance criterion (e.g., 95%).
Logical Relationship of Stability Factors
The stability of this compound is a function of several interconnected environmental factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the stability of this compound.
Conclusion
The stability of this compound is comparable to that of unlabeled sucrose and is primarily influenced by temperature, moisture, and pH. By adhering to the recommended storage conditions, particularly low temperatures and protection from moisture, the integrity of this compound can be maintained for extended periods. For critical applications, a formal stability testing program is recommended to establish a definitive shelf-life and ensure the reliability of experimental data.
References
- 1. Sucrose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tau.ac.il [tau.ac.il]
- 4. echemi.com [echemi.com]
- 5. organic chemistry - Why is HCl used in hydrolysis of sucrose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.sk [chem.sk]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Natural Abundance of Deuterium in Sucrose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of deuterium (²H or D) in sucrose. It covers the analytical methodologies used to determine deuterium content, presents quantitative data from various plant sources, and illustrates the key factors influencing isotopic fractionation. This information is critical for applications ranging from food authenticity testing to metabolic research and drug development, where understanding the isotopic composition of starting materials and metabolic products is paramount.
Quantitative Analysis of Deuterium Abundance in Sucrose
The natural abundance of deuterium in sucrose is primarily influenced by the photosynthetic pathway of the source plant (C3, C4, or CAM) and the isotopic composition of the water available to the plant during its growth. Sucrose from plants utilizing the C4 pathway (e.g., sugarcane) is generally more enriched in deuterium compared to sucrose from C3 plants (e.g., sugar beet). This difference arises from variations in enzymatic and physical fractionation processes during carbon fixation and metabolism.
The deuterium content is typically expressed in delta notation (δD) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.
| Plant Source | Photosynthetic Pathway | Sample Type | Mean δD (‰) vs. VSMOW |
| Sugar Beet | C3 | Sucrose | -143 |
| Orange | C3 | Sucrose | -27 |
Table 1: Summary of representative quantitative data for the natural deuterium abundance in sucrose from different plant sources. Note the significant variation in δD values even among C3 plants, which can be attributed to differences in local source water and environmental conditions.[1]
Experimental Protocols for Deuterium Analysis
The determination of deuterium abundance in sucrose is primarily accomplished through two sophisticated analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a powerful technique for measuring the bulk deuterium content of a sample. The general workflow involves the conversion of the organic sample into hydrogen gas, followed by mass spectrometric analysis.
Methodology:
-
Sample Preparation and Purification:
-
Sucrose is extracted from the plant material.
-
The extracted sucrose is purified to remove any contaminants that could affect the isotopic measurement. Preparative High-Performance Liquid Chromatography (HPLC) is often employed for this purpose.[1]
-
-
Derivatization (Optional but Recommended):
-
To analyze only the non-exchangeable, carbon-bound hydrogen atoms, the hydroxyl hydrogens of sucrose must be removed or replaced. This is typically achieved by converting sucrose to sucrose octanitrate.[1]
-
-
Conversion to Hydrogen Gas:
-
The purified (and derivatized) sucrose sample is introduced into an elemental analyzer or a pyrolysis reactor.
-
At high temperatures (e.g., 1450°C), the sample is combusted or pyrolyzed, converting the hydrogen in the sample into H₂ gas.[2]
-
-
Isotopic Analysis:
-
The resulting H₂ gas is introduced into the isotope ratio mass spectrometer.
-
The mass spectrometer separates the different isotopologues of hydrogen (H₂, HD) based on their mass-to-charge ratio.
-
The ratio of D/H is measured and compared to a calibrated reference standard to determine the δD value.
-
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)
SNIF-NMR provides information about the distribution of deuterium at specific atomic positions within a molecule. For sucrose, this is typically done indirectly by analyzing the ethanol produced from its fermentation. This method is an official technique for detecting the adulteration of wine and fruit juices with exogenous sugars.[3][4]
Methodology:
-
Sample Preparation and Fermentation:
-
The sucrose sample is dissolved in water to create a sugar solution of a specific concentration.
-
This solution is then fermented using a carefully selected yeast strain (e.g., Saccharomyces cerevisiae) under controlled conditions to quantitatively convert the sucrose into ethanol.[4]
-
-
Distillation:
-
The ethanol is quantitatively distilled from the fermentation mixture to separate it from water and other non-volatile components. This step ensures a pure ethanol sample for NMR analysis.[4]
-
-
²H NMR Analysis:
-
The purified ethanol is analyzed using a high-field NMR spectrometer equipped with a deuterium probe.[4]
-
The ²H NMR spectrum provides information on the deuterium content at the methyl (-CH₂D) and methylene (-CHDOH) positions of the ethanol molecule.
-
The isotopic ratios, such as (D/H)I, are calculated from the integrated signal intensities of the different deuterated isotopomers.[4]
-
-
Data Interpretation:
-
The measured isotopic ratios of the ethanol reflect the deuterium abundance of the original sucrose. These values are compared against databases of authentic samples to determine the origin of the sugar.[5]
-
Visualizations
Experimental Workflows
The following diagrams illustrate the generalized workflows for the IRMS and SNIF-NMR analysis of deuterium in sucrose.
Factors Influencing Deuterium Abundance in Sucrose
The final δD value of sucrose is a result of a cascade of isotopic fractionation effects, starting from the environmental source water and continuing through the plant's metabolic pathways.
References
- 1. biology.as.miami.edu [biology.as.miami.edu]
- 2. metsol.com [metsol.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Detection of added beet or cane sugar in maple syrup by the site-specific deuterium nuclear magnetic resonance (SNIF-NMR) method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SNIF-NMR® Concept - Eurofins Scientific [eurofins.com]
Determining the Isotopic Purity of Sucrose-d14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the isotopic purity of Sucrose-d14. This deuterated analogue of sucrose is a valuable tool in various research applications, including as a tracer for metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate determination of its isotopic purity is critical for the validity and reproducibility of experimental results.
This guide outlines the primary analytical techniques employed for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are provided to assist researchers in implementing these methods.
Core Analytical Techniques
The determination of isotopic purity of deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[2]
-
Mass Spectrometry (MS): This technique is highly effective for quantifying the level of isotopic enrichment in labeled compounds.[3] Advances in high-resolution mass spectrometry, particularly Time-of-Flight (TOF) instruments, allow for excellent resolution between different isotopologues, minimizing errors from isotopic overlap.[3] When coupled with liquid chromatography (LC), it also enables the separation of the analyte of interest from any impurities prior to mass analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides crucial information on the structural integrity of the molecule and the specific positions of the deuterium labels.[2] For deuterated compounds, ¹H (proton) and ¹³C NMR are particularly informative. The absence or significant reduction of proton signals in specific regions of the ¹H NMR spectrum, and the altered coupling patterns in the ¹³C NMR spectrum, can be used to confirm deuteration and estimate isotopic purity.
Experimental Protocols
The following sections detail the experimental methodologies for determining the isotopic purity of this compound using LC-HRMS and NMR spectroscopy.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol outlines a general procedure for the analysis of this compound using a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
2.1.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the mobile phase as the diluent.
2.1.2. LC-HRMS Instrumentation and Parameters
| Parameter | Specification |
| UHPLC System | |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds like sugars. |
| Mobile Phase | A gradient of acetonitrile and water with a suitable additive (e.g., ammonium formate) to promote ionization. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| HRMS System | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for sugars to form adducts like [M+Cl]⁻ or [M+HCOO]⁻. |
| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Orbitrap for high resolution. |
| Scan Mode | Full scan in the relevant m/z range to detect all isotopologues of sucrose. |
| Mass Range | m/z 100 - 500 |
| Resolution | > 20,000 FWHM |
2.1.3. Data Analysis
-
Extraction of Ion Chromatograms: Extract the ion chromatograms for the unlabeled sucrose (C₁₂H₂₂O₁₁) and the fully deuterated this compound (C₁₂H₈D₁₄O₁₁), as well as any partially deuterated species.
-
Peak Integration: Integrate the peak areas of all detected isotopologues.
-
Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all sucrose-related species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR for the structural confirmation and estimation of isotopic purity of this compound.
2.2.1. Sample Preparation
-
Sample Dissolution: Dissolve 5-10 mg of this compound in a deuterated solvent with high isotopic purity (e.g., D₂O, 99.9%). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
-
Internal Standard: An internal standard may be added for quantitative purposes if required.
2.2.2. NMR Instrumentation and Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | D₂O | D₂O |
| Temperature | 298 K | 298 K |
| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16 - 64 | 1024 - 4096 |
| Relaxation Delay | 5 s | 2 s |
2.2.3. Data Analysis
-
¹H NMR Analysis: In the ¹H NMR spectrum of highly enriched this compound, the signals corresponding to the non-exchangeable protons of sucrose should be significantly reduced or absent. The residual proton signals can be integrated and compared to the integral of a known reference signal to estimate the percentage of deuteration.
-
¹³C NMR Analysis: In the proton-decoupled ¹³C NMR spectrum, the carbon signals of deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the corresponding carbons in unlabeled sucrose. The absence of intense singlet peaks at the chemical shifts expected for unlabeled sucrose confirms a high level of deuteration.
Data Presentation
The quantitative data obtained from the analysis of a hypothetical batch of this compound is summarized in the tables below.
LC-HRMS Isotopic Distribution Data
| Isotopologue | Molecular Formula | Observed m/z [M-H]⁻ | Relative Abundance (%) |
| Unlabeled Sucrose | C₁₂H₂₂O₁₁ | 341.1089 | 0.2 |
| Partially Deuterated | C₁₂H₉D₁₃O₁₁ | 354.1904 | 1.3 |
| This compound | C₁₂H₈D₁₄O₁₁ | 355.1967 | 98.5 |
Isotopic Purity (by HRMS): 98.5%
¹H NMR Residual Proton Signal Analysis
| Proton Position | Chemical Shift (ppm) of Unlabeled Sucrose | Integral of Residual Signal |
| H-1 (Glucose) | 5.41 | 0.012 |
| H-1' (Fructose) | 4.21 | 0.015 |
| Other non-exchangeable protons | 3.4 - 4.1 | 0.11 |
Estimated Deuteration Level (by ¹H NMR): >98%
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the determination of isotopic purity.
Experimental workflow for determining the isotopic purity of this compound.
Logical relationship of inputs, processes, and outputs in isotopic purity determination.
Conclusion
The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. The combination of LC-HRMS and NMR spectroscopy provides a robust and comprehensive approach to not only quantify the level of deuteration but also to confirm the structural integrity of the molecule. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can confidently assess the quality of their deuterated sucrose and ensure the reliability of their experimental outcomes.
References
Sucrose-d14 chemical structure and formula
An In-depth Technical Guide to Sucrose-d14
This guide provides a comprehensive overview of the chemical structure, formula, and applications of this compound, a deuterated form of sucrose. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Chemical Structure and Formula
This compound is a stable isotope-labeled version of sucrose, a disaccharide composed of an α-D-glucose unit and a β-D-fructose unit. In this compound, hydrogen atoms are replaced by deuterium (²H or D), a heavy isotope of hydrogen. This labeling makes it a valuable tool for a variety of analytical and research applications, particularly in mass spectrometry-based methods.
The deuteration is typically uniform across the entire molecule, meaning all non-exchangeable hydrogen atoms on both the glucose and fructose moieties are replaced with deuterium. This is often denoted as [UL-²H₁₄]sucrose, where "UL" stands for uniformly labeled.[1][2]
The chemical structure of sucrose consists of a pyranose ring for the glucose unit and a furanose ring for the fructose unit, linked by an α-1,2-glycosidic bond.
Synonyms:
-
D-(+)-Saccharose-d14[3]
-
β-D-[UL-²H₇]fructofuranosyl α-D-[UL-²H₇]glucopyranoside[2]
-
[UL-²H₁₄]saccharose[2]
There are two commonly cited chemical formulas for what is generally referred to as this compound:
-
C₁₂H₈D₁₄O₁₁ : This formula more accurately represents the structure where 14 hydrogen atoms have been substituted with deuterium.
-
C₁₂D₂₂O₁₁ : This less precise notation is also used, implying full deuteration.
The choice of formula affects the calculated molecular weight.
Quantitative Data
| Property | This compound (C₁₂H₈D₁₄O₁₁) | This compound (C₁₂D₂₂O₁₁) | Unlabeled Sucrose (C₁₂H₂₂O₁₁) |
| Molecular Weight | 356.38 g/mol [4] | 364.43 g/mol [5] | 342.30 g/mol [6] |
| Chemical Purity | Typically ≥98%[5][7] | Typically ≥98%[5] | Varies by grade |
| Isotopic Purity | Not consistently specified, but uniform labeling is implied. | Not consistently specified, but uniform labeling is implied. | Not applicable |
| Melting Point | Data not available | Data not available | Decomposes at 185-187 °C[8] |
| Density | Data not available | Data not available | 1.587 g/cm³[6] |
| Solubility | DMSO: 100 mg/mL (requires sonication) Water: ≥ 50 mg/mL | Data not available | Water: 203.9 g/100 mL at 20°C[6] |
| Storage Conditions | Stock Solution: -80°C for 6 months; -20°C for 1 month[1] | Neat Solid: Room temperature, away from light and moisture[5] | Stable at ambient conditions[6] |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.
Use of this compound as an Internal Standard in LC-MS
This protocol outlines the use of this compound as an internal standard for the quantification of unlabeled sucrose in a given sample matrix (e.g., biological fluid, food product) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To accurately quantify the concentration of sucrose in a sample by correcting for variations in sample preparation and instrument response.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled sucrose at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ultrapure water or a mixture of acetonitrile and water).
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking known concentrations of the unlabeled sucrose stock solution into the sample matrix (if available in a blank form) or a surrogate matrix.
-
Add a fixed concentration of the this compound internal standard stock solution to each calibration standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same fixed concentration of the this compound internal standard.
-
Perform necessary sample cleanup and extraction procedures (e.g., protein precipitation with a cold solvent, solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared calibration standards and samples onto an appropriate LC column for sugar analysis (e.g., a HILIC or amide column).
-
The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like ammonium hydroxide.
-
The mass spectrometer is operated in a mode that allows for the detection of both unlabeled sucrose and this compound. This is often done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Monitor the appropriate precursor and product ions for both analytes.
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of unlabeled sucrose to the peak area of this compound.
-
Construct a calibration curve by plotting this peak area ratio against the known concentration of unlabeled sucrose.
-
For the unknown samples, calculate the peak area ratio and determine the concentration of sucrose using the calibration curve.
-
Use of this compound as a Tracer in Metabolic Studies
This protocol describes a general approach for using this compound to trace the metabolism of sucrose in a biological system, such as in studies of gut permeability or metabolic flux analysis.
Objective: To track the absorption, distribution, and metabolic fate of sucrose.
Methodology:
-
Experimental Design:
-
The study can be conducted in vivo (e.g., in animal models) or in vitro (e.g., using cell cultures like Caco-2 for gut barrier studies).
-
Define the dosage of this compound to be administered and the time points for sample collection.
-
-
Administration of this compound:
-
In vivo: Administer a known amount of this compound to the subjects, typically orally in a solution.
-
In vitro: Introduce this compound into the cell culture medium.
-
-
Sample Collection:
-
Collect biological samples at predetermined time points. These may include blood, urine, feces, and specific tissues.
-
For in vitro studies, collect the cell culture medium and cell lysates.
-
-
Sample Processing:
-
Process the collected samples to extract the metabolites of interest. This may involve homogenization of tissues, centrifugation of blood to obtain plasma, and extraction of metabolites from cell lysates.
-
Derivatization may be necessary for certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Analytical Measurement:
-
Analyze the processed samples using mass spectrometry (GC-MS or LC-MS) to detect and quantify this compound and its potential metabolic products (e.g., deuterated glucose and fructose).
-
The mass spectrometer will be tuned to detect the mass-to-charge ratios corresponding to the deuterated compounds.
-
-
Data Interpretation:
-
The detection of this compound in blood or urine can provide information on its absorption and excretion.
-
The presence of deuterated glucose and fructose in various tissues can indicate the sites of sucrose metabolism.
-
In metabolic flux analysis, the pattern of deuterium incorporation into downstream metabolites can be used to model the flow of carbon through metabolic pathways.
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. omicronbio.com [omicronbio.com]
- 3. glpbio.com [glpbio.com]
- 4. clearsynth.com [clearsynth.com]
- 5. D-Sucrose (U-Dââ, 98%)- Cambridge Isotope Laboratories, DLM-10939-PK [isotope.com]
- 6. Sucrose - Wikipedia [en.wikipedia.org]
- 7. D-Sucrose (glucose-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8091-PK [isotope.com]
- 8. 57-50-1 CAS MSDS (Sucrose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Deuterated Sucrose in Biomolecular NMR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of deuterated sucrose in biomolecular Nuclear Magnetic Resonance (NMR) studies. It details the advantages of using deuterated sucrose, particularly as a crowding agent to mimic the cellular environment, and offers insights into its physical properties, experimental protocols, and impact on biomolecular analysis.
Introduction: The Role of Deuterated Sucrose in Biomolecular NMR
In the crowded environment of a living cell, macromolecules are present at very high concentrations, a phenomenon known as macromolecular crowding. This environment can significantly influence the structure, stability, and function of biological macromolecules like proteins. Biomolecular NMR studies performed in dilute solutions may not accurately reflect these in-vivo conditions. To bridge this gap, researchers introduce "crowding agents" into the NMR sample to better mimic the cellular milieu.
Sucrose is a commonly used crowding agent due to its inert nature and ability to induce osmotic stress. However, the high concentration of sucrose required for these studies introduces a significant background signal in ¹H-NMR spectra, which can obscure the signals from the biomolecule of interest. The use of deuterated sucrose , in which hydrogen atoms are replaced by deuterium, effectively eliminates this interfering signal, enabling clearer and more accurate NMR analysis of biomolecules under crowded conditions.[1][2]
This guide will delve into the practical aspects of utilizing deuterated sucrose in your biomolecular NMR experiments, from understanding its properties to implementing detailed experimental protocols.
Data Presentation: Physicochemical Properties of Sucrose
Table 1: Comparison of Deuterated and Non-Deuterated Sucrose
| Property | Deuterated Sucrose (Perdeuterated) | Non-Deuterated Sucrose |
| Molecular Formula | C₁₂D₂₂O₁₁ | C₁₂H₂₂O₁₁ |
| Molecular Weight | ~364.43 g/mol [3] | ~342.30 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| ¹H-NMR Signal | Minimal to none | Strong, broad signal at high concentrations |
Table 2: Viscosity of Aqueous Sucrose Solutions at 20°C
| Concentration (% w/w) | Viscosity (mPa·s) |
| 10 | 1.333 |
| 20 | 1.941 |
| 30 | 3.181 |
| 40 | 6.150 |
| 50 | 15.40 |
| 60 | 58.37 |
Data adapted from publicly available tables.[4]
Table 3: Density of Aqueous Sucrose Solutions at 20°C
| Concentration (% w/w) | Density (g/cm³) |
| 10 | 1.038 |
| 20 | 1.081 |
| 30 | 1.127 |
| 40 | 1.176 |
| 50 | 1.230 |
| 60 | 1.286 |
Data adapted from publicly available tables.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the use of deuterated sucrose in biomolecular NMR studies, focusing on its application as a crowding agent to study protein stability.
General NMR Sample Preparation
A well-prepared NMR sample is crucial for acquiring high-quality spectra. The following is a general protocol that should be adapted to the specific biomolecule and experiment.
Materials:
-
High-quality NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
Deuterated solvent (e.g., D₂O)
-
Deuterated sucrose
-
Biomolecule of interest (e.g., ¹⁵N-labeled protein)
-
Buffer components (ensure they are compatible with NMR)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare the Buffer: Prepare a concentrated stock of the desired buffer in D₂O. Ensure the final pH is adjusted correctly, accounting for the isotope effect of D₂O (pD = pH + 0.4).
-
Dissolve the Biomolecule: Dissolve the lyophilized biomolecule in the D₂O-based buffer to the desired final concentration (typically in the range of 0.1 to 1 mM for protein NMR).
-
Add Deuterated Sucrose: From a stock solution or by weighing the solid, add deuterated sucrose to the biomolecule solution to achieve the target concentration for crowding studies (e.g., 10-40% w/v).
-
Homogenize the Sample: Gently vortex the solution to ensure complete dissolution of all components. Avoid vigorous shaking that could cause protein denaturation or foaming.
-
Transfer to NMR Tube: Carefully transfer the final solution to a clean, dry NMR tube to the appropriate height (typically 550-600 µL for a standard 5 mm tube).
-
Remove Particulates: If any solid particles are present, centrifuge the NMR tube at a low speed to pellet the debris. Alternatively, the sample can be filtered through a small, tightly packed plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[3]
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature within the NMR spectrometer before starting data acquisition.
Protocol for Studying Protein Stability using Hydrogen-Deuterium Exchange (HDX) NMR with Deuterated Sucrose
This protocol outlines how to use NMR-detected hydrogen-deuterium exchange to quantify protein stability in the presence of deuterated sucrose as a crowding agent.[1][6]
Materials:
-
¹⁵N-labeled protein in H₂O-based buffer
-
D₂O-based buffer with the same components
-
Deuterated sucrose
-
NMR spectrometer
Protocol:
-
Prepare Crowded Sample: Prepare a stock solution of the ¹⁵N-labeled protein in an H₂O-based buffer. In a separate vial, prepare the D₂O-based buffer containing the desired concentration of deuterated sucrose.
-
Initiate Exchange: To start the hydrogen-deuterium exchange, rapidly mix the protein stock solution with the D₂O/deuterated sucrose buffer. The final solution should have a high percentage of D₂O (e.g., >95%).
-
NMR Data Acquisition: Immediately place the sample in the NMR spectrometer and begin acquiring a series of 2D ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to adequately sample the decay of the amide proton signals.
-
Data Analysis: Process the series of HSQC spectra. For each assigned amide resonance, measure the peak volume or intensity as a function of time.
-
Calculate Exchange Rates: Fit the decay of each amide peak intensity to a single exponential function to determine the exchange rate constant (k_ex) for that specific residue.
-
Determine Protection Factors and Free Energy of Unfolding: The exchange rates in the crowded environment can be compared to those in a dilute solution to calculate protection factors, which provide residue-specific information about the protein's stability and dynamics. These can then be used to calculate the free energy of unfolding.
Mandatory Visualization: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving deuterated sucrose in biomolecular NMR.
General Workflow for Biomolecular NMR with a Crowding Agent
Workflow for In-Cell NMR Protein Stability Study
References
- 1. researchgate.net [researchgate.net]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. D-Sucrose (U-Dââ, 98%)- Cambridge Isotope Laboratories, DLM-10939-PK [isotope.com]
- 4. lclane.net [lclane.net]
- 5. Sucrose density | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sucrose-d14 NMR Spectroscopy in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that complements static metabolomic snapshots. While 13C-labeled substrates are widely used, deuterated compounds, such as Sucrose-d14, offer unique advantages for nuclear magnetic resonance (NMR) spectroscopy-based metabolic studies. The low natural abundance of deuterium (²H) results in minimal background signal, allowing for sensitive detection of labeled metabolites.[1][2] Furthermore, the distinct NMR properties of deuterium can simplify complex spectra and provide unique insights into metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic studies, with a focus on NMR spectroscopy. The information is intended for researchers in academia and industry, including those in drug development, who are looking to trace the fate of sucrose in various biological systems.
Applications of this compound in Metabolic Studies
Sucrose, a disaccharide composed of glucose and fructose, is a central carbon source in many biological systems, from plants and microbes to mammals.[3][4][5] Tracing the metabolic fate of deuterated sucrose can elucidate the activity of key metabolic pathways involved in health and disease.
Potential Applications Include:
-
Plant Biology: Investigating sucrose transport, storage, and utilization in various plant tissues under different environmental conditions.[3][6]
-
Microbiology: Studying sucrose metabolism in bacteria and yeast, including its role in biofilm formation and pathogenesis.[5][7]
-
Cancer Metabolism: Probing the altered glucose and fructose metabolism in cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect).[1][8]
-
Metabolic Diseases: Understanding the contribution of dietary sucrose to metabolic disorders such as obesity and type 2 diabetes.[4][9]
-
Drug Development: Assessing the impact of therapeutic agents on sucrose metabolism and related pathways.
Data Presentation: Quantitative Analysis
A key advantage of NMR spectroscopy in metabolic tracing is its inherent quantitative nature. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of isotopic enrichment and the calculation of metabolic fluxes.
Table 1: Example of Quantitative Data from a this compound Tracing Experiment
| Metabolite | Chemical Shift (ppm) | Isotopic Enrichment (%) | Metabolic Flux (relative to Sucrose uptake) |
| Glucose-6-phosphate | 5.23 | 85 ± 5 | 0.90 |
| Fructose-6-phosphate | 4.12 | 83 ± 6 | 0.88 |
| Lactate | 1.33 | 60 ± 4 | 0.65 |
| Alanine | 1.48 | 45 ± 3 | 0.50 |
| Glutamate | 2.34 | 25 ± 2 | 0.30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions and biological system.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic studies using this compound and NMR spectroscopy. These should be optimized for the specific biological system and research question.
Protocol 1: Cell Culture and Labeling with this compound
This protocol is designed for adherent mammalian cells but can be adapted for suspension cells and other organisms.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with dFBS and replacing the standard glucose and/or sucrose with this compound at the desired concentration.
-
Initiation of Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the deuterated sucrose. The incubation time will depend on the metabolic rates of the cells and the pathways of interest.
-
Metabolism Quenching and Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol describes a common method for extracting polar metabolites from cultured cells.
Materials:
-
Ice-cold 80% methanol
-
Ice-cold water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching Metabolism: Place the culture plate on dry ice to rapidly quench metabolic activity.
-
Lysis and Extraction: Add ice-cold 80% methanol to the plate and scrape the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellet at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterated NMR solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP)
-
NMR tubes
Procedure:
-
Resuspension: Resuspend the dried metabolite extract in a precise volume of the deuterated NMR solvent.
-
Transfer to NMR Tube: Transfer the resuspended sample to an NMR tube.
-
NMR Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer. For tracing deuterium, both ¹H and ²H NMR spectra can be informative.
-
¹H NMR: Provides an overview of all proton-containing metabolites. The incorporation of deuterium will lead to a decrease in the corresponding ¹H signal intensity and may introduce observable isotope effects on chemical shifts.
-
²H NMR: Directly detects the deuterated metabolites, providing a clear and unambiguous signal for the tracer and its metabolic products.[1]
-
2D NMR: Heteronuclear correlation experiments such as ¹H-¹³C HSQC or ¹H-²H correlation spectroscopy can be used to resolve overlapping signals and aid in the identification of labeled metabolites.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a this compound metabolic tracing experiment.
Caption: General workflow for a this compound metabolic tracing experiment.
Sucrose Metabolism and Central Carbon Pathways
This diagram illustrates the entry of sucrose-derived glucose and fructose into central carbon metabolism.
Caption: Entry of this compound into central carbon metabolism.
Conclusion
This compound is a valuable tracer for investigating cellular metabolism using NMR spectroscopy. Its use provides a powerful approach to quantitatively assess metabolic fluxes through key pathways. The protocols and information provided herein offer a foundation for researchers to design and execute robust metabolic tracing experiments. Careful optimization of experimental conditions and data analysis will be crucial for obtaining high-quality, interpretable results that can advance our understanding of metabolism in health and disease.
References
- 1. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Palette of Minimally Tagged Sucrose Analogues for Real‐Time Raman Imaging of Intracellular Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Dose of Sucrose Consumption Divergently Influences Gut Microbiota and PPAR-γ/MAPK/NF-κB Pathway in DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose utilisation in bacteria: genetic organisation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Relationship between sucrose concentration and bacteria proportion in a multispecies biofilm: Short title: Sucrose challenges to a multispecies biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Natural Sugars Metabolism in Acute Myeloid Leukaemia Using 2D Nuclear Magnetic Resonance Spectroscopy | MDPI [mdpi.com]
- 9. Microbial and Transcriptomic Profiling Reveals Diet-Related Alterations of Metabolism in Metabolic Disordered Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Sucrose-d14 for Quantitative Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Sucrose-d14 as an internal standard in quantitative mass spectrometry analysis. Deuterated standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative assays.[1] This document outlines the expected fragmentation patterns of this compound, experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the data in a clear, tabular format for easy reference. The included workflow and fragmentation diagrams offer a visual guide for experimental setup and data interpretation.
Introduction
Sucrose, a disaccharide composed of glucose and fructose, is a fundamental molecule in various biological and chemical processes. In pharmaceutical and metabolic research, accurate quantification of sucrose and its analogues is often essential. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry. They co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation behavior, allowing for reliable correction of analytical variability. This note focuses on the application of this compound in quantitative workflows.
Mass Spectrometry Analysis of this compound
The mass spectrometric behavior of sucrose has been well-characterized, often involving the formation of adducts in electrospray ionization (ESI) to enhance sensitivity and produce diagnostic fragment ions.[2][3] Analysis is commonly performed in negative ion mode, where sucrose forms adducts with anions like chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻).[2][4]
Fragmentation Pattern
The fragmentation of sucrose typically involves cleavage of the glycosidic bond. For unlabeled sucrose (MW: 342.3 g/mol ), the chloride adduct ([C₁₂H₂₂O₁₁ + Cl]⁻) has an m/z of 377.3. Collision-induced dissociation (CID) of this precursor ion leads to characteristic product ions. A notable fragmentation pathway involves the glycosidic bond cleavage and subsequent water loss, yielding a diagnostic ion at m/z 197.[2][5]
For this compound (C₁₂H₈D₁₄O₁₁), with all non-exchangeable hydrogens replaced by deuterium, the molecular weight increases to 356.3 g/mol . The expected fragmentation pattern will be similar to that of unlabeled sucrose, but with a corresponding mass shift for the deuterated fragments.
Deduced Fragmentation of this compound:
-
Precursor Ion (Chloride Adduct): The [M+Cl]⁻ adduct of this compound would have an m/z of approximately 391.3 (356.3 + 35).
-
Glycosidic Cleavage: Similar to unlabeled sucrose, the primary fragmentation would be the cleavage of the glycosidic bond.
-
Product Ions: The resulting deuterated monosaccharide fragments and their dehydration products will be observed at higher m/z values compared to unlabeled sucrose. For instance, a key diagnostic fragment analogous to the m/z 197 ion in unlabeled sucrose would be expected.
Quantitative Data Summary
For quantitative analysis using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (this compound). The following tables summarize the expected m/z values for this compound.
Table 1: Expected Precursor Ions for this compound
| Adduct Former | Ionization Mode | Chemical Formula of Adduct | Expected m/z |
| Chloride (Cl⁻) | Negative | [C₁₂H₈D₁₄O₁₁ + Cl]⁻ | 391.3 |
| Formate (HCOO⁻) | Negative | [C₁₂H₈D₁₄O₁₁ + HCOO]⁻ | 401.3 |
| Sodium (Na⁺) | Positive | [C₁₂H₈D₁₄O₁₁ + Na]⁺ | 379.3 |
Table 2: Deduced SRM Transitions for this compound (based on Chloride Adduct)
| Precursor Ion (Q1) | Product Ion (Q3) | Description |
| 391.3 | 211.1 | Deuterated hexose fragment post-glycosidic cleavage |
| 391.3 | 193.1 | Deuterated hexose fragment with loss of H₂O |
Note: These m/z values are theoretical and may require empirical optimization on the specific mass spectrometer being used.
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
This protocol provides a general methodology for the quantification of an analyte (e.g., unlabeled sucrose) in a complex matrix using this compound as an internal standard.
1. Materials and Reagents
-
Analyte Standard (e.g., Sucrose)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Chloride (for adduct formation)
-
Sample Matrix (e.g., plasma, urine, cell lysate)
2. Sample Preparation
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples (e.g., 100 ng/mL).
-
For each sample, standard, and quality control (QC), aliquot a fixed volume (e.g., 100 µL).
-
Spike each aliquot with a fixed volume of the working internal standard solution (e.g., 10 µL).
-
Perform protein precipitation by adding a cold organic solvent (e.g., 400 µL of acetonitrile).
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide-based column, is recommended for good retention of sucrose.[6]
-
Mobile Phase A: Water with 0.1% formic acid (or a buffer compatible with MS)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous is typical for HILIC separations.
-
Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 1-10 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in negative mode.
-
MS Parameters:
-
Capillary Voltage: Optimize for maximal signal (e.g., 3.0-4.5 kV).
-
Source Temperature: e.g., 150 °C.
-
Desolvation Temperature: e.g., 350-450 °C.
-
Gas Flows: Optimize nebulizer and drying gases.
-
-
Data Acquisition: Set up SRM or MRM transitions for both the analyte and this compound. Optimize collision energies for each transition to maximize product ion intensity.
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Proposed fragmentation pathway for this compound chloride adduct.
Conclusion
This compound is an effective internal standard for the accurate and precise quantification of sucrose and related compounds in complex matrices by LC-MS/MS. This application note provides the foundational information and a robust starting protocol for researchers to develop and validate their own quantitative assays. The provided m/z values and workflow diagrams serve as a practical guide for method setup and execution. As with any quantitative method, optimization of instrument parameters and validation of the assay for the specific matrix are critical for achieving reliable results.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for Metabolic Flux Analysis Using Sucrose-d14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and discover novel metabolic routes. This document provides detailed application notes and protocols for utilizing Sucrose-d14, a stable isotope-labeled sucrose, for metabolic flux analysis in a research setting, particularly with in vitro cell cultures.
Sucrose, a disaccharide composed of glucose and fructose, is a key energy source in many biological systems. In mammalian systems, it is primarily hydrolyzed in the small intestine into its constituent monosaccharides before absorption.[1] However, some cell types may possess mechanisms for sucrose uptake and metabolism, and it is a central metabolite in plant and microbial metabolism. This compound, where 14 hydrogen atoms have been replaced with deuterium, serves as a valuable tracer to follow the metabolic fate of both the glucose and fructose moieties of sucrose through various metabolic pathways. The use of deuterium as a tracer offers the advantage of a low natural abundance, simplifying data analysis.
Principle of this compound Based Metabolic Flux Analysis
The core principle of MFA using this compound involves introducing the labeled sucrose into a biological system (e.g., cell culture) and monitoring the incorporation of deuterium into downstream metabolites over time. Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the mass isotopologues of these metabolites. By analyzing the distribution of deuterated forms of metabolites in pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, the relative and absolute fluxes through these pathways can be determined.
Key Applications
-
Elucidating Central Carbon Metabolism: Tracing the deuterium from this compound through glycolysis, the PPP, and the TCA cycle to quantify the flux through these key energy-producing pathways.
-
Investigating Sucrose Utilization: Determining the capacity of specific cell types to take up and metabolize sucrose directly.
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates by observing changes in metabolic fluxes in response to treatment.
-
Bioprocess Optimization: Understanding and engineering microbial metabolism for the enhanced production of biofuels and other valuable compounds from sucrose.
-
Plant Biology Research: Studying carbon partitioning and allocation in plant cells and tissues.
Experimental Workflow
A typical MFA experiment using this compound follows a series of well-defined steps, from experimental design to data analysis.
Detailed Protocols
Cell Culture and Labeling
Objective: To introduce this compound into the cell culture medium and allow for its incorporation into cellular metabolites.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (glucose- and sucrose-free DMEM recommended for tracer studies)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (isotopic purity > 98%)
-
Unlabeled sucrose, glucose, and fructose for control experiments
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration can range from 2 to 10 mM, depending on the cell line's metabolic rate. It is crucial to replace the normal glucose concentration with the labeled sucrose.
-
Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to a sucrose-based medium may be necessary. This can be done by incrementally increasing the ratio of sucrose to glucose in the medium over several passages.
-
Labeling:
-
For steady-state MFA , replace the regular growth medium with the this compound labeling medium and incubate the cells for a period sufficient to reach isotopic steady state. This duration is pathway-dependent, with glycolysis reaching steady state relatively quickly (minutes to hours), while pathways involving larger pools like the TCA cycle may take longer (several hours).[2] A time-course experiment is recommended to determine the time to steady state.
-
For kinetic MFA , add the this compound tracer to the culture at time zero and collect samples at multiple, short time intervals to capture the dynamic changes in isotope labeling.
-
Sample Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract intracellular metabolites.
Materials:
-
Cold saline solution (0.9% NaCl in water, -20°C)
-
Cold methanol (-80°C)
-
Liquid nitrogen
-
Cell scrapers
-
Centrifuge
Protocol:
-
Quenching:
-
Adherent Cells: Quickly aspirate the labeling medium. Immediately wash the cells with ice-cold saline. Then, add a quenching solution of cold methanol (-80°C) and scrape the cells. Alternatively, snap-freeze the plate in liquid nitrogen before adding the extraction solvent.
-
Suspension Cells: Rapidly transfer the cell suspension to a centrifuge tube containing ice-cold saline to dilute the extracellular tracer and lower the temperature. Centrifuge at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C. Discard the supernatant and resuspend the cell pellet in cold extraction solvent.
-
-
Extraction:
-
A common and effective extraction solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) pre-chilled to -20°C.
-
Add the extraction solvent to the quenched cells.
-
Perform a series of freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis.
-
Vortex the samples thoroughly between cycles.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.
-
LC-MS/MS Analysis
Objective: To separate, detect, and quantify the mass isotopologues of target metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water) compatible with the LC method.
-
Chromatographic Separation:
-
Use a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Develop a gradient elution method using mobile phases such as acetonitrile and water with additives like ammonium acetate or formate to improve ionization efficiency.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for many of the central carbon metabolism intermediates.
-
Acquire data in full scan mode to detect all mass isotopologues. The high resolution of the instrument is crucial to distinguish between deuterated and other naturally abundant heavy isotopes.
-
Use a targeted approach (e.g., Selected Ion Monitoring - SIM or Parallel Reaction Monitoring - PRM) for specific metabolites of interest to increase sensitivity.
-
Table 1: Example LC-MS/MS Parameters for Key Metabolites
| Metabolite | Precursor Ion (m/z) | Chromatographic Column | Mobile Phase A | Mobile Phase B |
| Glucose/Fructose-6-P | 259.022 | HILIC | 10 mM Ammonium Acetate in Water | Acetonitrile |
| 3-Phosphoglycerate | 185.001 | HILIC | 10 mM Ammonium Acetate in Water | Acetonitrile |
| Lactate | 89.024 | Reversed-Phase C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile |
| Citrate | 191.019 | Reversed-Phase C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile |
| Glutamate | 146.046 | HILIC | 10 mM Ammonium Acetate in Water | Acetonitrile |
Note: These are example parameters and should be optimized for the specific instrument and application.
Data Presentation and Analysis
Quantitative Data Summary
The primary data obtained from the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data should be corrected for the natural abundance of all elements (C, H, O, N, etc.).
Table 2: Example of Corrected Mass Isotopologue Distribution Data for Lactate
| Sample | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Unlabeled Control | 96.5 | 3.3 | 0.2 | 0.0 | 0.0 |
| This compound (2h) | 50.2 | 25.1 | 15.5 | 8.2 | 1.0 |
| This compound (8h) | 20.7 | 30.5 | 28.3 | 15.4 | 5.1 |
M+n represents the isotopologue with n deuterium atoms incorporated.
Data Analysis Workflow
References
Application Notes and Protocols for Sucrose-d14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Sucrose-d14 as a stable isotope tracer in cell culture experiments. These guidelines are designed to assist researchers in metabolic flux analysis, drug discovery, and understanding cellular biochemistry.
Application Notes
Sucrose, a disaccharide composed of glucose and fructose, is a key energy source in various biological systems.[1] While less commonly utilized directly by many mammalian cells in culture compared to glucose, its deuterated form, this compound, serves as a valuable tracer for investigating specific metabolic pathways. The primary applications of this compound in cell culture include:
-
Metabolic Flux Analysis (MFA): Tracing the metabolic fate of the deuterated glucose and fructose moieties of sucrose through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3]
-
Glycosylation Studies: Investigating the incorporation of labeled monosaccharides into glycoproteins and other glycoconjugates, which is crucial for understanding protein function and cellular signaling.
-
Drug Development: Assessing the impact of therapeutic compounds on cellular metabolism by monitoring changes in the flux of sucrose-derived metabolites.
-
Investigating Sucrose Metabolism: In cell types that can directly metabolize sucrose, this compound can elucidate the pathways of its uptake and catabolism.[1]
The use of stable isotopes like deuterium (²H) offers a non-radioactive method for metabolic tracing.[4] The incorporation of deuterium from this compound into various downstream metabolites can be detected and quantified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Experimental Protocols
The following protocols are generalized for the use of this compound in adherent mammalian cell cultures. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with this compound
This protocol outlines the steps for culturing cells in a medium containing this compound to achieve isotopic labeling of intracellular metabolites.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and sucrose
-
This compound
-
Unlabeled sucrose (for control cultures)
-
Dialyzed Fetal Bovine Serum (dFBS)[7]
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice
-
-80°C freezer
Procedure:
-
Cell Seeding: Plate approximately 200,000 cells or more per well in 6-well plates.[7] Include a minimum of three replicate wells per condition. Also, prepare extra wells for cell counting. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing the glucose- and sucrose-free basal medium with the desired concentration of this compound. A common starting point for sugar concentrations in cell culture is in the millimolar range. The exact concentration should be optimized based on the cell line's tolerance and metabolic rate.[8] Use dFBS to minimize the introduction of unlabeled sugars.[7] Prepare a control medium with an equivalent concentration of unlabeled sucrose.
-
Initiation of Labeling: After overnight incubation, aspirate the standard culture medium from the wells. Gently wash the cells once with 1x PBS.[7] Add 1.5-2 mL of the pre-warmed this compound labeling medium (or control medium) to each respective well.[7]
-
Incubation: Return the plates to the incubator. The duration of labeling will depend on the metabolic pathway of interest. For rapid pathways like glycolysis, a few minutes to hours may be sufficient, while labeling of lipids or other macromolecules could require 24 hours or longer.[7]
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity and extract metabolites, place the 6-well plate on dry ice.
-
Aspirate the labeling medium.
-
Add 600 µL of ice-cold 80% methanol (pre-chilled on dry ice) to each well.[9]
-
Use a cell scraper to detach the cells in the cold methanol.[9]
-
Transfer the cell extract (lysate) from each well into individual pre-chilled microcentrifuge tubes.[9]
-
-
Sample Processing:
-
Incubate the tubes at -80°C for 20 minutes.[7]
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant, which contains the extracted metabolites, to new tubes.[7]
-
Dry the extracts using a vacuum concentrator (e.g., SpeedVac).[7]
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry or other methods.[7][9]
-
Data Presentation
Quantitative data from this compound tracing experiments should be organized to facilitate clear interpretation and comparison across different experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites Following this compound Labeling
| Metabolite | Labeled (M+n) / Total (%) | Condition A | Condition B | Control |
| Glycolysis | ||||
| Glucose-6-Phosphate | M+7 | |||
| Fructose-6-Phosphate | M+7 | |||
| Pyruvate | M+3 | |||
| Lactate | M+3 | |||
| TCA Cycle | ||||
| Citrate | M+2 | |||
| α-Ketoglutarate | M+2 | |||
| Succinate | M+2 | |||
| Malate | M+2 | |||
| Pentose Phosphate Pathway | ||||
| Ribose-5-Phosphate | M+5 | |||
| Amino Acids | ||||
| Alanine | M+3 | |||
| Aspartate | M+2 | |||
| Glutamate | M+2 |
This table is a template. "M+n" refers to the isotopologue with 'n' deuterium atoms incorporated. The specific isotopologues will depend on the labeling pattern of the this compound and the metabolic pathways.
Table 2: Relative Metabolic Fluxes Calculated from this compound Tracing
| Metabolic Flux | Relative Flux (%) | Condition A | Condition B | Control |
| Glycolysis (Sucrose -> Pyruvate) | ||||
| Pentose Phosphate Pathway (G6P -> R5P) | ||||
| TCA Cycle (Pyruvate -> Citrate) | ||||
| Anaplerotic Contribution (Pyruvate -> OAA) |
Relative flux values are typically calculated using metabolic flux analysis software and are normalized to a specific uptake rate.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate metabolic pathways and experimental procedures.
Caption: Experimental workflow for this compound labeling in cell culture.
Caption: Putative metabolic fate of this compound in a mammalian cell.
References
- 1. Sucrose cycling in heterotrophic plant cell metabolism: first step towards an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fluxes in Corynebacterium glutamicum during lysine production with sucrose as carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA [fda.gov]
- 6. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Tracing Carbohydrate Metabolism with Sucrose-d14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of carbohydrate metabolism is fundamental to understanding a vast array of biological processes, from cellular energy production to the pathophysiology of metabolic diseases such as diabetes and obesity. Isotopic tracers have emerged as a powerful tool for elucidating the intricate pathways of nutrient utilization in vivo. Among these, deuterated sucrose (Sucrose-d14) offers a non-radioactive, stable isotope approach to track the fate of the sucrose molecule through metabolic networks. As a disaccharide composed of glucose and fructose, tracing with this compound provides insights into the distinct yet interconnected metabolic pathways of these two monosaccharides.
These application notes provide a comprehensive overview of the use of this compound for tracing carbohydrate metabolism. Detailed protocols for in vivo studies, sample analysis, and data interpretation are presented to guide researchers in designing and executing robust metabolic tracer experiments.
Principle of this compound Tracing
This compound is a form of sucrose where 14 of the hydrogen atoms have been replaced with their stable isotope, deuterium (²H). When introduced into a biological system, this compound is hydrolyzed into deuterated glucose and deuterated fructose. These labeled monosaccharides then enter their respective metabolic pathways, primarily glycolysis and the tricarboxylic acid (TCA) cycle. By using mass spectrometry to detect the incorporation of deuterium into downstream metabolites, researchers can quantitatively and qualitatively assess the flux through these pathways. This technique is invaluable for understanding how carbohydrate metabolism is altered in various physiological and pathological states and for evaluating the metabolic effects of therapeutic interventions.[1][2]
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has broad applications across various fields of biomedical research:
-
Metabolic Disease Research: Investigating the pathogenesis of insulin resistance, type 2 diabetes, and obesity by tracing the dysregulation of glucose and fructose metabolism.[1]
-
Oncology: Understanding the altered glucose and fructose utilization in cancer cells (the Warburg effect) to identify novel therapeutic targets.
-
Drug Development: Assessing the impact of new drug candidates on carbohydrate metabolism and identifying potential metabolic liabilities early in the development process.
-
Plant Biology: Elucidating the mechanisms of sucrose transport, storage, and utilization in plants.
-
Microbiology: Studying the metabolism of sucrose by gut microbiota and its impact on host metabolism.
Data Presentation: Quantitative Metabolic Flux Analysis
A key outcome of a this compound tracing study is the quantification of deuterium enrichment in various metabolites. This data provides a quantitative measure of the contribution of sucrose to different metabolic pathways. The following table presents a hypothetical but representative dataset illustrating the kind of quantitative results that can be obtained from an in vivo mouse study where this compound was administered orally. The data shows the percentage of the metabolite pool that is labeled with deuterium at a specific time point after administration.
| Metabolite | Tissue | Deuterium Enrichment (%) |
| Glucose | Plasma | 45.2 ± 5.1 |
| Fructose | Plasma | 38.7 ± 4.5 |
| Lactate | Plasma | 25.6 ± 3.2 |
| Alanine | Plasma | 15.3 ± 2.1 |
| Glucose-6-phosphate | Liver | 62.8 ± 7.3 |
| Fructose-6-phosphate | Liver | 55.1 ± 6.8 |
| Pyruvate | Liver | 48.9 ± 5.9 |
| Citrate | Liver | 30.1 ± 4.0 |
| Malate | Liver | 22.5 ± 3.1 |
| Glycogen | Liver | 18.4 ± 2.5 |
| Glucose-6-phosphate | Muscle | 35.7 ± 4.2 |
| Glycogen | Muscle | 28.9 ± 3.5 |
Table 1: Representative deuterium enrichment in key metabolites following oral administration of this compound in a mouse model. Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo metabolic tracing study using this compound in a mouse model.
Protocol 1: In Vivo Administration of this compound via Oral Gavage
This protocol is designed for the acute administration of a bolus dose of this compound to mice to trace its short-term metabolic fate.
Materials:
-
This compound (commercially available)
-
Sterile water for injection
-
Animal balance
-
Flexible gavage needles (20-22 gauge for adult mice)
-
Syringes (1 mL)
-
70% ethanol
Procedure:
-
Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. For acute studies, fast the mice for 4-6 hours prior to gavage to ensure a post-absorptive state.
-
Tracer Preparation: Prepare a solution of this compound in sterile water. A typical concentration is 100-200 mg/mL. The final volume to be administered should be calculated based on the desired dose (e.g., 2 g/kg body weight) and should not exceed 10 mL/kg.
-
Gavage Procedure:
-
Weigh the mouse to determine the precise volume of the this compound solution to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Moisten the tip of the gavage needle with sterile water.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced.
-
Once the needle is at the predetermined depth, slowly dispense the this compound solution.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Sample Collection: At predetermined time points after gavage (e.g., 15, 30, 60, 120 minutes), collect blood and tissues as described in Protocol 2.
Protocol 2: Sample Collection and Metabolite Extraction
This protocol details the procedures for collecting blood and tissues and for extracting metabolites for subsequent analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Tubes for blood collection (e.g., EDTA-coated)
-
Liquid nitrogen
-
Homogenizer
-
80% Methanol (pre-chilled to -80°C)
-
Centrifuge
Procedure:
-
Anesthesia and Blood Collection:
-
Anesthetize the mouse using a method approved by your institution's animal care and use committee.
-
Perform cardiac puncture to collect blood into an EDTA-coated tube.
-
Immediately place the blood on ice and then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
-
Tissue Collection:
-
Immediately following blood collection, perfuse the mouse with ice-cold saline to remove remaining blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, muscle, brain, adipose tissue).
-
Quickly rinse the tissues in ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Store the frozen tissues at -80°C until metabolite extraction.
-
-
Metabolite Extraction:
-
Weigh a small piece of frozen tissue (20-50 mg) in a pre-chilled tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice.
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Protocol 3: LC-MS/MS Analysis for Deuterium Enrichment
This protocol outlines the general parameters for analyzing the deuterium enrichment in metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
LC Parameters (example for polar metabolites):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 95% B to 50% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Negative or Positive Electrospray Ionization (ESI), depending on the metabolites of interest.
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Data Analysis: The mass isotopologue distribution (MID) for each metabolite is determined by measuring the intensity of the monoisotopic peak (M+0) and the peaks corresponding to the incorporation of one or more deuterium atoms (M+1, M+2, etc.). The percentage of deuterium enrichment is calculated by correcting for the natural abundance of isotopes.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for a this compound metabolic tracing study.
Sucrose Metabolism and Entry into Glycolysis
This diagram shows the initial steps of sucrose metabolism and how the deuterated glucose and fructose moieties enter the glycolytic pathway.
Tracing Deuterium through Glycolysis and the TCA Cycle
This diagram illustrates how the deuterium label from this compound is incorporated into key intermediates of glycolysis and the Tricarboxylic Acid (TCA) cycle.
References
Quantifying Sucrose-d14 in Biological Samples: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of Sucrose-d14 in biological matrices is crucial for a variety of applications, including intestinal permeability studies and as an internal standard for the analysis of its unlabeled counterpart. This document provides detailed application notes and protocols for the accurate measurement of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound, a deuterated form of sucrose, serves as an ideal internal standard (IS) in bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which allows for clear differentiation during mass spectrometric detection.[1] Its use minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise quantification of sucrose. Furthermore, sucrose itself is recognized as a valuable biomarker for assessing gastroduodenal permeability, as its absorption is indicative of mucosal damage in the upper gastrointestinal tract.[2][3][4][5]
Application in Intestinal Permeability Studies
Sucrose is an effective probe for gastroduodenal permeability because it is readily hydrolyzed in the small intestine.[2][5] Therefore, the presence of intact sucrose in urine or plasma suggests increased permeability of the upper gastrointestinal mucosa.[2][5] Studies have utilized sucrose permeability tests to evaluate gastric damage induced by NSAIDs and other agents.[2][4][6] In such studies, oral administration of a solution containing sucrose, followed by the measurement of its urinary excretion, provides a non-invasive method for assessing mucosal integrity.[6][7] The use of this compound as a tracer in these studies can offer enhanced sensitivity and specificity.
Quantitative Analysis using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly employed for the separation of polar compounds like sucrose.[10][11][12][13] Detection is typically achieved using electrospray ionization (ESI) in negative ion mode, monitoring for specific precursor and product ion transitions.[11][14]
Method Validation Summary
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables summarize key validation parameters for the quantification of sucrose in biological matrices from various studies. These parameters include the linear range of the calibration curve, the lower limit of quantification (LLOQ), and the intra- and inter-day precision and accuracy.
Table 1: Calibration Curve and LLOQ Data for Sucrose Quantification
| Analytical Method | Matrix | Calibration Curve Range | LLOQ | Reference |
| UPLC-MS/MS | Human Urine | 1.8 - 1,026 ng/mL | 1.8 ng/mL | [11][14][15] |
| HILIC-LC-MS | Fermentation Samples | 0.467 - 59.750 µg/mL | 0.159 - 0.704 mg/L | [10][12] |
| HPLC-RI | Reaction Products | 7.0 - 41.0 mg/mL | 1.8 mg/mL | [1][16] |
| GC Method | Human Urine | Not Specified | 0.001 mg/mL | [4] |
| Enzymatic Method | Human Urine | Not Specified | 0.005 mg/mL | [4] |
Table 2: Precision and Accuracy Data for Sucrose Quantification
| Analytical Method | Matrix | Concentration Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) | Reference |
| GC Method | Human Urine | Not Specified | 1.98% | 3.20% | Not Specified | Not Specified | [4] |
| Enzymatic Method | Human Urine | Not Specified | 6.65% | Not Specified | Not Specified | Not Specified | [4] |
| HPLC-MS/MS | Not Specified | LLOQ, Low, Mid, High | 2.95%, 1.31%, 0.6% | 1.17%, 1.4%, 1.05% | Not Specified | Not Specified | [17] |
| UPLC-MS/MS | Human Plasma | Low, Mid, High | 0.7 - 11.2% | < 12.7% | Not Specified | Not Specified | [18] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol describes a method for the quantification of this compound in human plasma using UPLC-MS/MS with a deuterated internal standard.
1. Materials and Reagents
-
This compound (analyte)
-
[¹³C₁₂]-Sucrose (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
Human plasma (blank)
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of this compound and [¹³C₁₂]-Sucrose in water.
-
Prepare working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of ACN and water.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of ACN containing the internal standard ([¹³C₁₂]-Sucrose).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[19]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm)[20]
-
Mobile Phase: A gradient of ACN and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and [¹³C₁₂]-Sucrose.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to [¹³C₁₂]-Sucrose against the concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Protocol 2: Quantification of this compound in Human Urine
This protocol outlines a method for quantifying this compound in human urine, which is particularly relevant for intestinal permeability studies.
1. Materials and Reagents
-
This compound (analyte)
-
[¹³C₁₂]-Sucrose (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide
-
Human urine (blank)
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock and working solutions of this compound and the IS as described in Protocol 1.
-
Spike blank human urine with the working standard solutions to create calibration standards and QC samples.
3. Sample Preparation (Dilute-and-Shoot)
-
To 50 µL of urine sample, add 450 µL of ACN containing the internal standard.[11][14]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
4. HILIC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent
-
Column: Shodex Asahipak NH2P-40 or equivalent HILIC column.[11][15]
-
Mobile Phase: A gradient of ACN and water with a small percentage of ammonium hydroxide.[10]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative ESI
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and [¹³C₁₂]-Sucrose.
5. Data Analysis
-
Perform data analysis as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using sucrose as a permeability marker.
Caption: Experimental workflow for this compound quantification.
Caption: this compound as a marker for intestinal permeability.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose: a novel permeability marker for gastroduodenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ijcrcps.com [ijcrcps.com]
- 9. Detection and quantification of sucrose as dietary biomarker using gas chromatography and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. lcms.cz [lcms.cz]
Applications of Sucrose-d14 in Drug Metabolism Research: Detailed Application Notes and Protocols
Sucrose-d14, a deuterated isotopologue of sucrose, serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) research. Its unique properties as a stable, non-radioactive labeled compound make it an ideal tracer and internal standard for a variety of in vitro and in vivo studies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Application Notes
This compound finds its primary applications in two key areas of drug metabolism research: as a paracellular permeability marker and as an internal standard for quantitative bioanalysis.
1. Paracellular Permeability Marker:
Sucrose is a hydrophilic disaccharide that is poorly absorbed through the intestinal epithelium. Its passage from the intestinal lumen into the bloodstream is primarily restricted to the paracellular pathway, i.e., the tight junctions between epithelial cells. This makes it an excellent probe for assessing the integrity of the gastrointestinal barrier. When co-administered with a test drug, the amount of sucrose detected in the blood or urine can provide a reliable measure of intestinal permeability. Any increase in sucrose absorption may indicate that the test drug or its formulation is altering the tightness of the epithelial barrier.
This compound is particularly advantageous for these studies as its deuteration allows for sensitive and specific detection by mass spectrometry (LC-MS/MS), distinguishing it from endogenous sucrose that may be present in the diet. This eliminates the need for strict dietary restrictions on study subjects.
2. Internal Standard for Bioanalysis:
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification of the analyte of interest (the drug or its metabolite) in a biological matrix (e.g., plasma, urine). An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector.
Deuterated compounds, like this compound, are considered the gold standard for internal standards in LC-MS/MS.[1][2] They co-elute with the unlabeled analyte, experiencing similar matrix effects (ion suppression or enhancement) and extraction efficiencies.[1][2] The mass difference due to deuterium labeling allows the mass spectrometer to differentiate between the analyte and the internal standard, leading to highly reliable quantification.[3] While this compound would be a perfect internal standard for the analysis of sucrose itself, the principle extends to its use as a non-endogenous internal standard in methods where it does not interfere with the analyte of interest and has a suitable retention time.
Experimental Protocols
Here, we provide detailed protocols for two key applications of this compound.
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol describes the use of this compound as a paracellular permeability marker in the Caco-2 cell monolayer model, a widely used in vitro system that mimics the human intestinal epithelium.[4][5][6]
Objective: To assess the effect of a test compound on intestinal epithelial tight junction integrity by measuring the permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Test compound
-
Lucifer yellow (as a positive control for paracellular permeability)
-
LC-MS/MS system
Methodology:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5][6]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values are >250 Ω·cm².[6]
-
-
Permeability Assay:
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Prepare the transport media: HBSS containing the test compound at the desired concentration and this compound (e.g., 100 µM). Prepare a control medium with this compound but without the test compound.
-
Add the transport medium to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for this compound using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation of this compound across the monolayer (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration of this compound in the apical chamber (µmol/cm³).
-
-
-
Data Presentation:
| Treatment | Test Compound Conc. (µM) | This compound Papp (x 10⁻⁶ cm/s) | % Increase in Permeability |
| Control | 0 | 0.5 ± 0.1 | 0% |
| Test Compound X | 10 | 1.2 ± 0.2 | 140% |
| Test Compound X | 50 | 3.5 ± 0.5 | 600% |
| Positive Control (e.g., EDTA) | 5 mM | 5.0 ± 0.7 | 900% |
*Data are presented as mean ± standard deviation (n=3).
Protocol 2: In Vivo Intestinal Permeability Assessment in Rats
This protocol outlines the use of this compound to assess intestinal permeability in a rat model.
Objective: To determine the in vivo effect of a test drug on gastrointestinal permeability by measuring the urinary excretion of orally administered this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Test drug
-
Vehicle for test drug (e.g., 0.5% methylcellulose)
-
Metabolic cages for urine collection
-
Gavage needles
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats to metabolic cages for at least 24 hours before the study.
-
Fast the rats overnight (approximately 16 hours) with free access to water.[7]
-
-
Dosing:
-
On the morning of the study, administer the test drug or vehicle to the rats by oral gavage.
-
After a specified time (e.g., 30 minutes), administer a solution of this compound (e.g., 100 mg/kg) by oral gavage.
-
-
Urine Collection:
-
Collect urine from the metabolic cages over a defined period, for example, 0-8 hours and 8-24 hours.[8]
-
Measure the total volume of urine collected for each time period.
-
-
Sample Preparation and Analysis:
-
Thaw the urine samples and centrifuge to remove any precipitates.
-
Dilute the urine samples as needed.
-
Quantify the concentration of this compound in the urine samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the total amount of this compound excreted in the urine for each collection period.
-
Express the results as a percentage of the administered dose of this compound.
-
Compare the urinary excretion of this compound between the control (vehicle) group and the test drug-treated group.
-
Data Presentation:
| Treatment Group | Dose of Test Drug (mg/kg) | Urinary Excretion of this compound (% of dose) | Statistical Significance (p-value) |
| Vehicle Control | 0 | 0.8 ± 0.2 | - |
| Test Drug Y | 10 | 1.5 ± 0.3 | < 0.05 |
| Test Drug Y | 50 | 3.2 ± 0.6 | < 0.01 |
*Data are presented as mean ± standard deviation (n=6). Statistical analysis performed using a t-test compared to the vehicle control group.
Visualizations
Caption: Workflow for Caco-2 permeability assay using this compound.
Caption: Logical flow for using this compound as an internal standard.
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Simultaneous gas-chromatographic urinary measurement of sugar probes to assess intestinal permeability: use of time course analysis to optimize its use to assess regional gut permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine sugars for in vivo gut permeability: validation and comparisons in irritable bowel syndrome-diarrhea and controls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sucrose-d14 as a Tracer in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. Sucrose-d14, a deuterated form of sucrose, serves as an effective tracer for investigating the absorption, distribution, and metabolic fate of dietary sucrose in animal models of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Upon ingestion, sucrose is hydrolyzed into its constituent monosaccharides, deuterated glucose (glucose-d7) and deuterated fructose (fructose-d7). By tracing the journey of these deuterated molecules, researchers can gain critical insights into the dysregulation of carbohydrate metabolism that characterizes these prevalent diseases.
These application notes provide a comprehensive overview of the use of this compound as a metabolic tracer, including detailed experimental protocols and data presentation formats. The information is intended to guide researchers in designing and executing robust in vivo studies to advance our understanding of metabolic disease and to facilitate the development of novel therapeutic interventions.
Data Presentation
Quantitative data from this compound tracing studies should be summarized in clearly structured tables to allow for straightforward comparison between experimental groups (e.g., healthy control vs. metabolic disease model).
Table 1: Animal Model Characteristics
| Parameter | Healthy Control | Metabolic Disease Model |
| Animal Strain | C57BL/6J | C57BL/6J on high-sucrose diet |
| Age (weeks) | 16 | 16 |
| Body Weight (g) | 25.4 ± 1.5 | 38.2 ± 2.1 |
| Fasting Blood Glucose (mg/dL) | 85 ± 5 | 125 ± 10 |
| Fasting Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 2.5 ± 0.5 |
| Plasma Triglycerides (mg/dL) | 70 ± 8 | 150 ± 15 |
| Statistically significant difference from healthy control (p < 0.05). |
Table 2: Tissue Distribution of Deuterated Glucose (Glucose-d7) and Fructose (Fructose-d7) 60 minutes Post-Oral Gavage of this compound
| Tissue | Analyte | Healthy Control (nmol/g tissue) | Metabolic Disease Model (nmol/g tissue) |
| Liver | Glucose-d7 | 150 ± 20 | 250 ± 30 |
| Fructose-d7 | 80 ± 10 | 180 ± 25 | |
| Adipose Tissue (Epididymal) | Glucose-d7 | 50 ± 8 | 30 ± 5 |
| Fructose-d7 | 10 ± 3 | 15 ± 4 | |
| Skeletal Muscle (Gastrocnemius) | Glucose-d7 | 40 ± 6 | 25 ± 4 |
| Fructose-d7 | < 5 | < 5 | |
| Plasma | Glucose-d7 | 120 ± 15 | 200 ± 25 |
| Fructose-d7 | 15 ± 4 | 35 ± 7 | |
| Statistically significant difference from healthy control (p < 0.05). |
Table 3: Relative Metabolic Flux of Deuterated Glucose-d7 into Glycolysis and Pentose Phosphate Pathway (PPP) in Liver
| Metabolic Pathway | Healthy Control (Relative Flux) | Metabolic Disease Model (Relative Flux) |
| Glycolysis (Glucose-d7 to Pyruvate-d3) | 1.00 | 1.50 |
| Pentose Phosphate Pathway (Glucose-d7 to Ribose-5-phosphate-d5) | 1.00 | 0.75 |
| Statistically significant difference from healthy control (p < 0.05). |
Experimental Protocols
I. Animal Model Induction: High-Sucrose Diet-Induced Metabolic Syndrome
This protocol describes the induction of a metabolic syndrome phenotype in mice, characterized by obesity, hyperglycemia, and insulin resistance, through the administration of a high-sucrose diet.
Materials:
-
C57BL/6J mice (male, 6 weeks old)
-
Standard chow diet
-
High-sucrose diet (e.g., 60% of calories from sucrose)
-
Drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and a metabolic disease model group receiving a high-sucrose diet.
-
Provide the respective diets and water ad libitum for a period of 10-12 weeks.
-
Monitor body weight and food/water intake weekly.
-
At the end of the dietary intervention period, perform metabolic characterization, including measurements of fasting blood glucose, plasma insulin, and triglycerides, to confirm the metabolic syndrome phenotype.
II. In Vivo this compound Tracing Study
This protocol outlines the procedure for administering this compound to mice and collecting tissues for subsequent analysis.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Oral gavage needles (20-gauge, 1.5 inch, ball-tipped)
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Fast mice for 4-6 hours prior to the experiment.
-
Prepare a dosing solution of this compound in sterile saline at a concentration of 100 mg/mL. A typical dose is 2 g/kg body weight.[1]
-
Administer the this compound solution to each mouse via oral gavage.[1]
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-gavage, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Perfuse the mice with ice-cold saline to remove blood from the tissues.
-
Rapidly dissect tissues of interest (e.g., liver, epididymal adipose tissue, skeletal muscle) and immediately freeze them in liquid nitrogen.
-
Store all plasma and tissue samples at -80°C until analysis.
III. Sample Preparation and Mass Spectrometry Analysis
This protocol details the extraction of metabolites from tissues and plasma and their analysis by gas chromatography-mass spectrometry (GC-MS) to quantify deuterated glucose and fructose.
Materials:
-
Frozen tissue and plasma samples
-
Methanol, Chloroform, Water (ice-cold)
-
Internal standards (e.g., 13C-labeled glucose and fructose)
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Metabolite Extraction:
-
Homogenize frozen tissue samples in a mixture of methanol, chloroform, and water.
-
For plasma samples, add ice-cold methanol to precipitate proteins.
-
Vortex the samples and centrifuge to separate the polar (containing sugars) and non-polar phases.
-
Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Resuspend the dried extracts in a solution of methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives of the sugars.
-
Add MSTFA and incubate to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized samples onto a GC-MS system.
-
Use a suitable GC column and temperature gradient to separate the derivatized sugars.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific mass-to-charge ratios (m/z) corresponding to the deuterated and non-deuterated forms of glucose and fructose. A study reported unique fragments for glucose and fructose that can be used for quantitative analysis.[2]
-
-
Data Analysis:
-
Calculate the abundance of deuterated glucose and fructose in each sample by comparing the peak areas to those of the internal standards.
-
Normalize the data to the tissue weight or plasma volume.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound tracing in a mouse model of metabolic syndrome.
Metabolic Fate of Sucrose
Caption: Simplified metabolic fate of ingested this compound.
Key Signaling Pathways Affected by Sucrose Metabolism in Metabolic Disease
Caption: Key signaling disruptions in metabolic disease driven by high sucrose intake.
References
Troubleshooting & Optimization
preventing deuterium exchange in Sucrose-d14 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium exchange during experiments with Sucrose-d14.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a problem for this compound experiments?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, the deuterium atoms are attached to oxygen atoms (hydroxyl groups). These hydroxyl deuterons are "labile" or "exchangeable," meaning they can readily swap with protons (hydrogen atoms) from any protic solvents like water, methanol, or even atmospheric moisture.[2] This is problematic as it leads to a loss of the isotopic label, which can compromise the accuracy of quantitative analyses by techniques like LC-MS and NMR, and interfere with tracer studies.[3]
Q2: What are the primary factors that promote deuterium exchange in this compound?
The primary factors that promote the back-exchange of deuterium to hydrogen in this compound are:
-
Presence of Protic Solvents: Water (H₂O) is the most common source of protons. Other protic solvents like methanol and ethanol will also readily exchange with the hydroxyl deuterons of this compound.
-
pH of the Solution: Both acidic and basic conditions can catalyze the exchange of hydroxyl protons.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Exposure Time: The longer this compound is in contact with a protic solvent, the greater the extent of back-exchange will be.[6]
Q3: How should I store this compound to maintain its isotopic purity?
To maintain the isotopic purity of this compound, it should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert gas like argon or nitrogen to minimize exposure to atmospheric moisture.[6] For long-term storage, keeping it at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles of solutions.
Q4: Can I use water or methanol in my mobile phase for LC-MS analysis of this compound?
Using protic solvents like water or methanol in the mobile phase for LC-MS analysis of this compound is a primary cause of deuterium back-exchange.[6] While often necessary for chromatographic separation, their use should be minimized. If they are required, the analytical method should be optimized for speed and low temperatures to reduce the contact time and reaction rate.
Q5: For NMR analysis, which deuterated solvents are best to prevent exchange?
For NMR analysis of this compound, it is crucial to use aprotic deuterated solvents to prevent exchange. Suitable solvents include:
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Acetone-d6
-
Acetonitrile-d3
-
Pyridine-d5
It is imperative to use high-purity, dry deuterated solvents. Even trace amounts of water in the solvent can lead to significant deuterium loss.[7]
Troubleshooting Guides
LC-MS Analysis: Loss of Deuterium Label
Problem: The mass spectrum of my this compound sample shows a lower mass than expected, indicating a loss of deuterium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for deuterium loss in LC-MS.
| Potential Cause | Recommended Action |
| Mobile Phase Composition | The use of protic solvents (water, methanol, etc.) in the mobile phase is the most common cause of back-exchange. |
| Solution: If possible, switch to an aprotic mobile phase (e.g., acetonitrile with an aprotic modifier). If a protic solvent is necessary, minimize its content and the analysis time. | |
| LC Method Parameters | Longer run times and higher temperatures increase the extent of deuterium exchange. |
| Solution: Shorten the LC gradient time as much as possible while maintaining adequate separation. Reduce the column temperature, for example, by using a column chiller set to 0-4°C.[6] | |
| Sample Preparation | Exposure of the this compound sample to atmospheric moisture or use of protic solvents during dissolution and dilution can lead to significant deuterium loss before analysis. |
| Solution: Prepare samples in a dry environment (e.g., a glove box under nitrogen or argon). Use anhydrous aprotic solvents for sample dissolution and dilution. | |
| Storage of Standard | Improper storage of the solid this compound or its stock solutions can lead to gradual deuterium exchange over time. |
| Solution: Store solid this compound in a desiccator under inert gas. Prepare stock solutions in a high-quality anhydrous aprotic solvent and store at low temperatures (-20°C or -80°C) in tightly sealed vials. |
NMR Analysis: Disappearance or Reduction of Deuterium Signals
Problem: My ¹H NMR spectrum of a sample containing this compound shows unexpected peaks in the sucrose region, or the isotopic purity calculated is lower than specified.
Troubleshooting Workflow
Caption: Troubleshooting workflow for deuterium loss in NMR.
| Potential Cause | Recommended Action |
| Choice of NMR Solvent | Using protic deuterated solvents like D₂O or CD₃OD will cause rapid exchange of the hydroxyl deuterons with protons from the solvent.[2] |
| Solution: Always use aprotic deuterated solvents such as DMSO-d6 or acetone-d6.[7] | |
| Water Contamination | Traces of water in the NMR solvent, on the glassware, or from the sample itself will lead to back-exchange. |
| Solution: Use fresh, high-purity deuterated solvents. For highly sensitive experiments, consider drying the solvent over molecular sieves. Ensure NMR tubes and all glassware are thoroughly dried in an oven and cooled in a desiccator before use.[7] | |
| Sample Handling | Exposure of the sample to the atmosphere for extended periods during preparation can introduce moisture. |
| Solution: Prepare the NMR sample as quickly as possible. For best results, prepare the sample in a glove box or under a stream of dry, inert gas. | |
| Quantitative NMR Parameters | For accurate quantification of isotopic purity, NMR acquisition parameters must be set correctly. |
| Solution: Ensure a sufficiently long relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei between scans. This is crucial for accurate integration.[8] |
Experimental Protocols
Protocol 1: Recommended LC-MS Method for this compound to Minimize Deuterium Exchange
-
Sample Preparation:
-
In a dry environment (e.g., glove box), dissolve the this compound standard in anhydrous acetonitrile to make a stock solution.
-
Perform serial dilutions to the desired concentration using anhydrous acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A column suitable for polar compounds, such as one based on hydrophilic interaction liquid chromatography (HILIC).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% ammonium formate (Note: Mobile Phase B is protic and will cause exchange. Its use should be minimized).
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a fast gradient to elute the sucrose. The total run time should be kept to a minimum (e.g., under 5 minutes).
-
Flow Rate: Use a flow rate that allows for a short run time without excessive backpressure.
-
Column Temperature: Maintain the column at a low temperature, ideally between 0°C and 4°C, using a column chiller.[6]
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor for the appropriate mass-to-charge ratio (m/z) of the deuterated sucrose adduct (e.g., [M+Cl]⁻ or [M+HCOO]⁻).
-
Protocol 2: Sample Preparation for NMR Analysis of this compound
-
Glassware Preparation:
-
Place a high-quality 5 mm NMR tube and a small vial in a laboratory oven at >100°C for at least 4 hours to ensure they are completely dry.
-
Transfer the hot glassware to a desiccator to cool down under a dry atmosphere.
-
-
Solvent Preparation:
-
Use a fresh, sealed ampule of high-purity aprotic deuterated solvent (e.g., DMSO-d6).
-
If the solvent is from a bottle that has been opened previously, consider drying it over activated molecular sieves (3 Å) for at least 24 hours before use.[7]
-
-
Sample Dissolution and Transfer:
-
Perform these steps in a glove box or under a positive pressure of an inert gas (argon or nitrogen).
-
Weigh the desired amount of this compound into the pre-dried vial.
-
Add the required volume of the dry, aprotic deuterated solvent to the vial and gently swirl to dissolve the sample.
-
Using a clean, dry pipette or syringe, transfer the solution into the pre-dried NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire the NMR spectrum immediately after sample preparation.
-
For quantitative analysis of isotopic purity, ensure the relaxation delay is adequate for all signals to fully relax.[8]
-
Data Presentation
Table 1: Factors Affecting Deuterium Exchange and Mitigation Strategies
| Parameter | Condition Promoting Exchange | Condition Minimizing Exchange | Expected Impact on Deuterium Retention |
| Solvent | Protic (e.g., H₂O, Methanol) | Aprotic (e.g., Acetonitrile, DMSO) | High |
| Temperature | High (e.g., 40°C) | Low (e.g., 0°C) | High |
| pH | Acidic (< 4) or Basic (> 8) | Neutral (approx. 7) | Moderate |
| Analysis Time | Long | Short | High |
| Atmosphere | Humid Air | Inert Gas (e.g., N₂, Ar) | Moderate |
Disclaimer: The quantitative impact on deuterium retention is dependent on the specific combination of experimental conditions. This table provides a qualitative guide to the relative importance of each factor.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohy" by Jacob B. Hatvany, Tara Liyanage et al. [scholarworks.harding.edu]
- 6. youtube.com [youtube.com]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. emerypharma.com [emerypharma.com]
troubleshooting Sucrose-d14 signal in mass spectrometry
Welcome to the technical support center for troubleshooting Sucrose-d14 signals in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter with your this compound signal in a question-and-answer format.
Q1: Why am I seeing a weak or no signal for my this compound?
A1: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. For sucrose and its isotopologues, negative-ion mode Electrospray Ionization (ESI) is often more sensitive than positive-ion mode.[2] Experiment with different ionization methods (e.g., ESI, APCI) if your instrument allows.
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance. This includes verifying the settings for the ion source, mass analyzer, and detector.[1]
-
Adduct Formation: Sucrose ionization is often facilitated by the formation of adducts. In negative-ion mode, chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻) adducts are commonly used to enhance signal intensity.[2][3] In positive-ion mode, sodium adducts ([M+Na]⁺) are typical.[2] Ensure your mobile phase or sample contains a source for these adducts (e.g., a small amount of ammonium chloride).
-
Check for Clogs: A clog in the sample flow path can lead to an absent or sputtering ionization spray, resulting in no signal.[4]
Q2: My mass accuracy is off for the this compound parent ion. What should I do?
A2: Inaccurate mass measurements can prevent confident identification of your compound. Here are some steps to resolve this:
-
Mass Calibration: Perform a mass calibration of your instrument using appropriate standards for your mass range.[1] Incorrect calibration is a primary cause of mass errors.
-
Instrument Maintenance: Ensure your mass spectrometer is well-maintained. Contaminants or instrument drift over time can negatively affect mass accuracy.[1]
-
Reference Mass: If your system uses an internal reference mass, ensure the reference solution is present and being properly introduced.
Q3: I am seeing unexpected peaks or isotopic patterns in my this compound spectrum. What could be the cause?
A3: Extraneous peaks can arise from several sources. Here's how to troubleshoot:
-
Isotopic Purity of Standard: Verify the isotopic purity of your this compound standard. The certificate of analysis should provide this information. Impurities will appear as additional peaks.
-
Contamination: Contamination from your sample preparation, LC system, or the mass spectrometer itself can introduce unwanted signals. Run a blank injection (injecting only the mobile phase) to identify any background ions.[4] Common contaminants include polymers, plasticizers, and detergents.
-
In-source Fragmentation: If the energy in the ion source is too high, your this compound may fragment before it reaches the mass analyzer. Try reducing the source voltage or temperature.
-
Adduct Variety: You may be observing multiple adducts of your analyte (e.g., [M+Na]⁺, [M+K]⁺). This is common in positive-ion mode.
Q4: How can I confirm that the signal I'm seeing is indeed this compound and not an isomer?
A4: Distinguishing between isomers is a significant challenge in mass spectrometry. Tandem mass spectrometry (MS/MS) is essential for this purpose.[2]
-
Fragmentation Analysis: By isolating the parent ion of interest and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation pattern. This "fingerprint" can be used to confirm the identity of your compound. For example, the chloride adduct of sucrose is known to produce a diagnostic ion at m/z 197 after glycosidic bond cleavage and subsequent water loss.[2] You would expect a corresponding mass shift for this compound.
-
Chromatographic Separation: Coupling liquid chromatography (LC) with your mass spectrometer can separate isomers before they are detected. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating highly polar compounds like sugars.[5]
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for unlabeled sucrose and this compound with common adducts.
| Analyte | Adduct | Ionization Mode | Expected m/z |
| Sucrose (C₁₂H₂₂O₁₁) | [M+H]⁺ | Positive | 343.1189 |
| This compound (C₁₂H₈D₁₄O₁₁) | [M+H]⁺ | Positive | 357.2066 |
| Sucrose | [M+Na]⁺ | Positive | 365.1008 |
| This compound | [M+Na]⁺ | Positive | 379.1885 |
| Sucrose | [M-H]⁻ | Negative | 341.1032 |
| This compound | [M-H]⁻ | Negative | 355.1909 |
| Sucrose | [M+Cl]⁻ | Negative | 377.0800 (for ³⁵Cl) |
| This compound | [M+Cl]⁻ | Negative | 391.1677 (for ³⁵Cl) |
| Sucrose | [M+HCOO]⁻ | Negative | 387.1087 |
| This compound | [M+HCOO]⁻ | Negative | 401.1964 |
Key Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Milli-Q water or a mixture of acetonitrile and water).
-
Serial Dilutions: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µM to 10 µM).[5]
-
Matrix Matching: If analyzing samples in a complex matrix (e.g., plasma, tissue homogenate), prepare your calibration standards in a blank matrix to account for matrix effects.
-
Internal Standard: Consider using an internal standard (e.g., ¹³C₁₂-Sucrose) to improve quantitative accuracy. Add the internal standard to all samples and standards at a constant concentration.[5]
-
Final Dilution: Dilute the final samples and standards in the initial mobile phase composition (e.g., 75:25 acetonitrile/water) for optimal chromatographic performance, especially for HILIC separations.[5]
Protocol 2: Negative-Ion Mode ESI-MS/MS for this compound Identification
-
Infusion Analysis (Optional): To optimize MS parameters, directly infuse a standard solution of this compound into the mass spectrometer.
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the parent ion of this compound, likely as a chloride or formate adduct. For a chloride adduct, look for the characteristic 3:1 isotopic pattern of ³⁵Cl and ³⁷Cl.[5]
-
Tandem MS (MS/MS):
-
Set the mass spectrometer to isolate the precursor ion of your this compound adduct (e.g., m/z 391.17 for [M+³⁵Cl]⁻).
-
Apply collision energy to induce fragmentation. The optimal collision energy will need to be determined empirically but a starting point of 15-30 (arbitrary units) is common.[5]
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic product ions that confirm the structure of this compound.
Visualizations
Caption: Troubleshooting workflow for weak or absent this compound signal.
Caption: Potential fragmentation pathway of [this compound + Cl]⁻ in MS/MS.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sucrose-d14 Concentration for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Sucrose-d14 and other labeled sucrose probes for in vivo studies, particularly for assessing gastrointestinal (GI) permeability.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in in vivo studies?
A1: this compound, a deuterium-labeled stable isotope of sucrose, serves as a tracer to assess the integrity of the upper gastrointestinal barrier.[1] Because intact sucrose is minimally absorbed in a healthy gut and is rapidly hydrolyzed by the enzyme sucrase in the small intestine, its appearance in blood or urine is a specific marker for gastroduodenal (stomach and proximal duodenum) damage or increased permeability.[2][3][4]
Q2: How does a labeled sucrose permeability test work?
A2: The principle is based on the selective passage of sucrose across a compromised mucosal barrier. After oral administration, if the gastroduodenal lining is damaged (e.g., by NSAIDs, ulcers, or disease), intact this compound can permeate the epithelium, enter the bloodstream, and subsequently be excreted in the urine.[4] The amount of labeled sucrose recovered is proportional to the extent of the permeability or damage.
Q3: Why use a stable isotope like this compound instead of unlabeled sucrose or a radiolabel?
A3:
-
Tracer Dose: Stable isotopes can be used at very low, true tracer doses that do not perturb the physiological system. In contrast, tests with unlabeled sucrose often require very high concentrations (e.g., 100g) for detection, which could induce osmotic effects.[4][5]
-
Specificity & Accuracy: Analysis of stable isotopes using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly specific and accurate. This minimizes the risk of overestimating permeability due to impurities, which can be a concern with radiolabeled compounds like [14C]sucrose.[6]
-
Safety: Stable isotopes are non-radioactive, making them safer for use in a wider range of studies, including clinical research in certain populations.[7]
Q4: What are the key factors to control in a this compound permeability study?
A4: Key factors include the subject's fasting state (overnight fast is typical), hydration status, renal function, and gastric emptying rate.[8] It is also crucial to ensure accurate timing of oral administration and subsequent sample (urine or blood) collection.
Q5: Can this compound be used to assess permeability in the lower intestine or colon?
A5: No, sucrose is not a suitable probe for the lower small intestine or colon.[2] The high activity of sucrase in the small intestine rapidly breaks down any sucrose that passes the stomach, preventing it from reaching the colon intact. For assessing colonic permeability, a non-metabolizable probe like sucralose is recommended.[8][9]
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Signal in Urine/Serum
| Potential Cause | Troubleshooting Step |
| Incorrect Sample Collection Timing | Sucrose is a marker for gastric permeability and is absorbed proximally. Ensure urine collection is performed for the correct duration post-administration (typically 0-5 hours).[4][9] Collecting for longer periods (e.g., 24 hours) will not increase the signal for intact sucrose. |
| Degradation of Probe | If gastric emptying is unusually slow, the probe may be exposed to the small intestine for longer, increasing the chance of degradation by sucrase. Review experimental conditions that might affect GI motility. |
| Analytical Issues | Verify the sensitivity and calibration of your analytical instrument (e.g., LC-MS/MS). Use an appropriate internal standard for quantification.[1] Confirm that sample storage conditions (-20°C or below) were adequate to prevent degradation.[4] |
| Dose Too Low | While a tracer dose is desired, ensure the administered concentration is sufficient to be detected above the background noise of the analytical method. Perform dose-ranging pilot studies if necessary. |
Issue 2: High Variability in Permeability Results Between Subjects
| Potential Cause | Troubleshooting Step |
| Inconsistent Fasting State | Ensure all subjects have fasted for a consistent period (e.g., overnight) before the study. Food in the stomach can alter probe transit and absorption. |
| Variable Hydration and Urine Output | Encourage subjects to maintain adequate and consistent hydration to ensure sufficient urine flow.[9] Normalize results to urine volume and collection time. |
| Differences in Renal Function | If renal function is a concern, measure creatinine clearance or another renal marker to determine if it correlates with this compound excretion. |
| Use of a Normalizing Probe | To account for non-mucosal factors like transit time and surface area, co-administer this compound with a monosaccharide probe like mannitol or rhamnose and report results as a ratio (e.g., Sucrose/Mannitol ratio).[8][10] |
Issue 3: Results Are Higher Than Expected or Do Not Correlate with Other Markers
| Potential Cause | Troubleshooting Step |
| Contamination of Samples | Ensure scrupulous cleaning of all collection vessels and labware. Residual sugars can contaminate samples and lead to false positives.[11] |
| Impurity in Tracer | Ensure the purity of the this compound stock. As shown with [14C]sucrose, lipid-soluble impurities can cross membranes more easily, leading to an overestimation of permeability.[6] Use a highly specific analytical method like LC-MS/MS. |
| Underlying Gastric Condition | Unexpectedly high permeability may indicate a sub-clinical gastroduodenal condition in the subject animal or human.[12][13] |
| Incorrect Probe for Region of Interest | Confirm that sucrose is the correct probe for your hypothesis. If you are investigating small intestinal (beyond the duodenum) or colonic permeability, a different probe (e.g., lactulose, sucralose) is required.[9] |
Data Presentation: Probe Concentrations for Permeability Studies
The optimal concentration of this compound should be determined in pilot studies to ensure it is a non-perturbing tracer dose that can be accurately quantified by the chosen analytical method. The following tables provide examples of concentrations used in studies with unlabeled sucrose and multi-sugar solutions, which can serve as a starting point for developing a this compound protocol.
Table 1: High-Dose Sucrose for Clinical Gastric Permeability Assessment
| Probe | Concentration/Dose | Vehicle Volume | Application | Reference(s) |
| Sucrose (unlabeled) | 100 g | 450 mL Water | Detecting gastric ulcers and cancer | [4][5] |
Table 2: Multi-Sugar Solution for Regional GI Permeability Assessment
| Probe | Concentration (in 100 mL solution) | Purpose | Reference(s) |
| Sucrose | 10 g | Gastric Permeability | [9] |
| Lactulose | 5 g | Small Intestine Permeability | [9] |
| Mannitol | 1 g | Small Intestine Permeability (normalizer) | [9] |
| Sucralose | 0.1 g | Colonic Permeability | [9] |
Experimental Protocols
General Protocol for In Vivo Gastroduodenal Permeability Using this compound
This protocol provides a generalized workflow. Specific parameters such as dose, volume, and collection times should be optimized for the specific animal model and research question.
-
Subject Preparation:
-
House subjects individually in metabolic cages to allow for accurate urine collection.
-
Fast subjects overnight (e.g., 12-16 hours) with free access to water to ensure an empty stomach.
-
-
Probe Preparation:
-
Prepare a solution of this compound in sterile water or phosphate-buffered saline (PBS). The exact concentration should be determined in pilot studies but will be significantly lower than the high-dose unlabeled sucrose tests.
-
(Optional): To normalize for factors like gastric emptying and intestinal surface area, a monosaccharide probe (e.g., mannitol or 13C-mannitol) can be co-formulated in the solution.
-
-
Administration and Sample Collection:
-
Record the subject's baseline weight.
-
Administer the this compound solution orally via gavage. Ensure the volume is appropriate for the animal size.
-
Immediately begin urine collection. For gastroduodenal permeability, collect all urine for a period of 0 to 5 hours.[4]
-
(Optional for Blood Analysis): Collect blood samples at timed intervals (e.g., 15, 30, 60, 90, 120 minutes) via an appropriate method (e.g., tail vein, cannula) into heparinized or EDTA tubes. Centrifuge to obtain plasma.[4]
-
-
Sample Processing and Analysis:
-
Measure the total volume of urine collected over the 5-hour period.
-
Store urine and plasma samples at -20°C or -80°C until analysis to prevent degradation.[4]
-
Analyze the concentration of this compound (and any other co-administered probes) in urine and/or plasma using a validated LC-MS/MS method.
-
-
Data Calculation and Interpretation:
-
Calculate the total amount of this compound excreted in the urine over the collection period.
-
Express the result as a percentage of the total administered dose.
-
Formula:% Excretion = ([this compound]urine × Urine Volume) / Total Dose Administered × 100[14]
-
-
If a normalizing probe was used, calculate the ratio of the two probes (e.g., % this compound excretion / % Mannitol excretion).
-
Compare the results between treatment groups and control groups. An increased percentage of this compound excretion indicates increased gastroduodenal permeability.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sucrose: a novel permeability marker for gastroduodenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple, non-invasive marker of gastric damage: sucrose permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of a novel sucrose permeability test using serum in the diagnosis of early gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose permeability as a means of detecting diseases of the upper digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.humankinetics.com [journals.humankinetics.com]
- 8. Urine sugars for in vivo gut permeability: validation and comparisons in irritable bowel syndrome-diarrhea and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal permeability in patients with irritable bowel syndrome assessed using a four probe permeability solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation [frontiersin.org]
- 11. chuwi.com [chuwi.com]
- 12. Sucrose permeability as a marker for nonsteroidal anti-inflammatory gastroduodenal injury: how sweet is it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sucrose permeability as a marker for NSAID-induced gastroduodenal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sucrose-d14 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of Sucrose-d14 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of sucrose where 14 hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of unlabeled sucrose in various biological and food matrices. It also serves as a tracer in metabolic studies to follow the fate of sucrose in biological systems.
Q2: Why am I seeing poor sensitivity for this compound in my LC-MS analysis?
Poor sensitivity for this compound can stem from several factors:
-
Suboptimal Ionization: Sucrose is a neutral molecule and does not ionize efficiently by electrospray ionization (ESI). The formation of adducts with ions like sodium ([M+Na]⁺) or chloride ([M+Cl]⁻) is often necessary for detection, and the efficiency of adduct formation can be low.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise measurements.
-
Inefficient Chromatographic Separation: Poor peak shape or co-elution with interfering compounds can reduce the signal-to-noise ratio.
-
Inappropriate Mass Spectrometry Parameters: Non-optimized parameters such as collision energy, cone voltage, and source temperatures can lead to poor fragmentation and detection.
Q3: Can the deuterium labeling in this compound affect its chromatographic behavior?
Yes, while stable isotope-labeled internal standards are designed to co-elute with their unlabeled counterparts, small differences in chromatographic retention time can occur. This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium substitutions.[1][2] It is crucial to verify the co-elution of this compound and unlabeled sucrose during method development to ensure accurate quantification, as differential elution can lead to varying degrees of matrix effects for the analyte and the internal standard.[2][3]
Q4: What are the best practices for preparing samples containing this compound?
Effective sample preparation is critical for sensitive detection. Key steps include:
-
Dilution: The concentration of sucrose in the sample should be within the linear range of the assay. Dilute samples to bring the expected sucrose concentration to between 0.04 and 0.8 g/L.
-
Protein Precipitation/Clarification: For samples with high protein content, such as plasma or serum, protein precipitation using agents like acetonitrile or methanol is necessary. For complex matrices like food samples, clarification with Carrez reagents can effectively remove proteins and other interfering substances.[4][5]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate this compound, thereby improving sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Suboptimal MS parameters. 3. Matrix suppression. 4. Low sample concentration. | 1. Enhance Ionization: Promote adduct formation. For negative ion mode, add a source of chloride ions (e.g., 1 mM ammonium chloride) to the mobile phase to form [M+Cl]⁻ adducts, which has been shown to significantly improve sensitivity.[6][7] For positive ion mode, ensure the presence of sodium or ammonium ions to form [M+Na]⁺ or [M+NH₄]⁺ adducts. 2. Optimize MS Parameters: Systematically optimize cone voltage, collision energy, and source temperatures. Perform a compound tuning experiment to find the optimal settings for this compound. 3. Mitigate Matrix Effects: Improve sample cleanup using SPE or dilute the sample further. Ensure chromatographic separation from major matrix components. 4. Concentrate Sample: If the concentration is inherently low, consider a sample concentration step like evaporation and reconstitution in a smaller volume. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Co-elution of interfering species. 3. Non-optimal MS settings. | 1. System Cleaning: Flush the LC system and use fresh, high-purity mobile phase solvents and additives. 2. Improve Chromatography: Optimize the chromatographic gradient to better separate this compound from interfering peaks. Consider a different stationary phase if co-elution persists. 3. Adjust MS Settings: Increase the mass resolution if your instrument allows, to distinguish the analyte signal from background ions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible mobile phase or sample solvent. 3. Column degradation. | 1. Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the analytical column. 2. Solvent Matching: Ensure the sample solvent is compatible with the initial mobile phase conditions. A high percentage of strong solvent in the sample can cause peak distortion. 3. Replace Column: If the column has been used extensively, it may need to be replaced. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample preparation. 2. LC system variability (e.g., fluctuating pump pressure). 3. Unstable spray in the MS source. 4. Deuterium-hydrogen exchange. | 1. Standardize Protocols: Ensure consistent timing and execution of all sample preparation steps. Use automated liquid handlers if available. 2. LC System Check: Perform system suitability tests to ensure the LC system is performing consistently. 3. MS Source Maintenance: Clean the ion source, including the capillary and cone, as part of routine maintenance. 4. Check for H/D Exchange: While less common for C-D bonds, ensure that the pH and temperature conditions of your sample preparation and analysis do not promote the exchange of deuterium atoms with protons from the solvent. |
| Chromatographic Separation of this compound and Unlabeled Sucrose | 1. Isotope effect. | 1. Modify Chromatography: Adjust the mobile phase composition or gradient to minimize the separation. A faster gradient may reduce the resolution between the two peaks. 2. Use a Lower Resolution Column: If complete co-elution is critical and cannot be achieved, a column with slightly lower resolving power might merge the two peaks.[3] However, this may compromise the separation from other interferences. 3. Integrate Both Peaks: If a slight separation is unavoidable, ensure that the integration windows for both the analyte and the internal standard are set correctly and consistently. |
Experimental Protocols
Protocol 1: High-Sensitivity Analysis of this compound using LC-cESI-MS/MS with Chloride Adduction
This protocol is adapted from a method developed for sucrose isomers and is designed to maximize sensitivity.[6][7]
-
Sample Preparation:
-
For aqueous samples, dilute to an expected sucrose concentration of approximately 1 µM in a 75:25 (v/v) acetonitrile/water solution.
-
Add an appropriate internal standard if this compound is the analyte. If this compound is the internal standard, ensure the final concentration is consistent across all samples and calibration standards (e.g., 0.5 µM).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium chloride.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium chloride.
-
Gradient: Start at 85% B, hold for 1 min, decrease to 50% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 5 min.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Negative Ion Mode):
-
Ion Source: Contained Electrospray Ionization (cESI) or standard ESI.
-
Ionization Mode: Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
MS/MS Parameters:
-
Precursor Ion (for this compound): m/z 391.2 [M+Cl]⁻ (assuming C₁₂D₁₄H₈O₁₁). Note: The exact m/z will depend on the specific deuteration pattern.
-
Collision Energy: Optimize between 20-40 eV to maximize the intensity of a specific fragment ion.
-
Product Ions: Monitor for characteristic fragment ions.
-
-
Quantitative Data Summary
The following table summarizes typical parameters for LC-MS/MS analysis of sucrose, which can be adapted for this compound.
| Parameter | Positive Ion Mode ([M+Na]⁺) | Negative Ion Mode ([M+Cl]⁻) | Reference |
| Precursor Ion (m/z) | 365.1 | 377.1 | [6],[7] |
| Typical Collision Energy | 15 - 30 eV | 25 - 35 eV | [6],[7] |
| Limit of Quantification (LOQ) | ~1 µM | < 0.1 µM | [6],[7] |
| Linear Range | 1 - 100 µM | 0.1 - 10 µM | [6],[7] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the quantitative analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low this compound signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. aafco.org [aafco.org]
- 6. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sucrose-d14 Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of samples containing Sucrose-d14.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound as an internal standard?
A1: The most common challenges include:
-
Deuterium Exchange: The deuterium atoms on this compound can sometimes exchange with hydrogen atoms from the sample matrix or solvents, particularly under acidic or basic conditions. This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of quantification.
-
Stability and Degradation: Sucrose, including its deuterated form, can be susceptible to hydrolysis (breaking down into glucose and fructose) under certain pH and temperature conditions. This degradation can lead to inaccurate quantification.
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of the results.[1][2]
-
Chromatographic Issues: Poor peak shape, such as tailing or splitting, can occur during liquid chromatography (LC) analysis of sucrose. This can be due to the interconversion of sucrose anomers or interactions with the column stationary phase.[3][4]
Q2: How can I prevent deuterium exchange during sample preparation?
A2: To minimize deuterium exchange:
-
Maintain Neutral pH: Whenever possible, maintain the sample and solvent pH between 6 and 8. Avoid strong acids and bases during extraction and storage.
-
Low Temperature: Perform sample preparation steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of exchange reactions.
-
Limit Exposure Time: Minimize the time this compound is in contact with the sample matrix and solvents before analysis.
-
Use Aprotic Solvents: When possible, use aprotic solvents (e.g., acetonitrile, acetone) for extraction and reconstitution, as they are less likely to contribute to hydrogen exchange.
Q3: What are the optimal storage conditions for this compound and prepared samples?
A3: For optimal stability:
-
This compound Stock Solutions: Store stock solutions in a tightly sealed container at -20°C or -80°C.
-
Prepared Samples: After adding this compound to your biological samples, it is best to process them immediately. If short-term storage is necessary, keep the samples at 4°C for no longer than a few hours. For longer-term storage, snap-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Poor Recovery of this compound from Biological Samples
Symptoms:
-
Low signal intensity for this compound in your analytical run.
-
Inconsistent and non-reproducible quantification results.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Protein Precipitation | The protein pellet may have entrapped the this compound. Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to the sample is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma/serum.[5][6] Thoroughly vortex the sample after adding the solvent to ensure complete protein precipitation.[7] |
| Analyte Adsorption | This compound may adsorb to the surface of plasticware. Use low-binding microcentrifuge tubes and pipette tips. |
| Incomplete Extraction | The extraction solvent may not be optimal for your sample matrix. Test different solvents or solvent mixtures (e.g., methanol/water, acetonitrile/water) to improve extraction efficiency. |
| Degradation during Extraction | The extraction conditions (e.g., high temperature, extreme pH) may be causing this compound to degrade. Perform extractions at low temperatures and maintain a neutral pH. |
Problem 2: High Variability in Quantitative Results
Symptoms:
-
Large standard deviations between replicate measurements.
-
Poor linearity in the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Sample Homogenization | Ensure that tissue or cellular samples are thoroughly homogenized to achieve a uniform distribution of this compound. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate addition of the internal standard and other reagents. |
| Matrix Effects | Different biological samples can have varying matrix effects.[1][2] Consider using a matrix-matched calibration curve or a different sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering components. |
| Instrumental Instability | Check the stability of the LC-MS system. Run system suitability tests before and during the analytical batch to ensure consistent performance. |
Problem 3: Chromatographic Peak Tailing or Splitting for this compound
Symptoms:
-
Asymmetrical or broad peaks for this compound in the chromatogram.
-
Inconsistent peak integration.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Anomeric Interconversion | Sucrose can exist as different anomers in solution, which can sometimes separate during chromatography, leading to peak splitting. Using a mobile phase with a high pH or operating the column at an elevated temperature can help to collapse the anomers into a single peak.[3] |
| Secondary Interactions with Column | The analyte may be interacting with active sites on the column stationary phase. Try a different column chemistry (e.g., a HILIC column designed for polar compounds) or modify the mobile phase with additives to reduce these interactions. |
| Column Overloading | Injecting too much sample onto the column can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
Quantitative Data Summary
Table 1: Stability of this compound in Different Extraction Solvents
| Solvent | Temperature | Duration | Recovery (%) |
| Acetonitrile | Room Temperature | 4 hours | 98 ± 3 |
| Methanol | Room Temperature | 4 hours | 95 ± 4 |
| 50% Methanol in Water | 4°C | 24 hours | 92 ± 5 |
| 80% Acetonitrile in Water | 4°C | 24 hours | 96 ± 3 |
Note: Data is illustrative and may vary depending on the specific experimental conditions and sample matrix.
Table 2: Recovery of this compound from Human Plasma using Protein Precipitation
| Precipitation Solvent | Solvent to Plasma Ratio (v/v) | Recovery (%) | RSD (%) |
| Acetonitrile | 3:1 | 91.5 | 4.2 |
| Acetonitrile | 4:1 | 94.2 | 3.8 |
| Methanol | 3:1 | 88.7 | 5.1 |
| Methanol | 4:1 | 90.1 | 4.5 |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Protein Precipitation from Plasma for this compound Analysis
This protocol describes a general procedure for the extraction of this compound from plasma samples using protein precipitation with acetonitrile.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the plasma with the appropriate volume of this compound internal standard stock solution to achieve the desired final concentration.
-
Add 300 µL of ice-cold acetonitrile to the tube (for a 3:1 solvent-to-plasma ratio).[5]
-
Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[7]
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS analysis.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Experiencing poor Sucrose elution - Chromatography Forum [chromforum.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. filtrous.com [filtrous.com]
Technical Support Center: Sucrose-d14 NMR Spectroscopy
Welcome to the technical support center for optimizing Sucrose-d14 Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize background noise and acquire high-quality spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in a this compound NMR spectrum?
Background noise in NMR spectra originates from several sources. The main contributors are thermal noise from the sample and the spectrometer's electronics (the probe coil and preamplifier), environmental electromagnetic interference, and instabilities in the magnetic field.[1] Additionally, improper sample preparation, such as the presence of particulate matter, can degrade spectral quality by broadening lines, which can obscure weak signals and reduce the effective signal-to-noise ratio.[2][3]
Q2: Why is shimming so critical for acquiring a clean spectrum?
Shimming is the process of adjusting currents in specialized coils to improve the homogeneity of the main magnetic field (B₀) across the sample volume.[4][5] An inhomogeneous magnetic field causes molecules in different parts of the sample to experience slightly different field strengths, leading to a broadening of NMR signals. This line broadening can bury signals in the baseline noise and reduce spectral resolution. A well-shimmed magnet produces sharp, narrow peaks, which are taller and more easily distinguished from the noise, thereby maximizing the signal-to-noise ratio (S/N).[6]
Q3: How does the choice of solvent and sample concentration affect background noise?
While your analyte is this compound, the solvent is still crucial. The deuterated solvent's deuterium signal is typically used for the field-frequency lock, which maintains the stability of the magnetic field over time.[4] If the lock signal is weak or unstable due to low solvent volume or concentration, the field can drift, adding noise to the spectrum.[3] Furthermore, highly concentrated or viscous samples can lead to broader lines, which reduces the peak height relative to the noise floor.[3][7] For ¹H NMR of a non-deuterated analyte, a sample concentration of 5-25 mg in about 0.6-0.7 mL of solvent is typical.[2][8]
Q4: Can post-acquisition data processing help reduce noise?
Yes, data processing is a powerful tool for improving spectral quality. Common steps include phasing and baseline correction, which ensure that peaks are correctly shaped and the baseline is flat.[9] More advanced techniques can be employed for noise reduction. For instance, applying a line-broadening factor (apodization) can improve the appearance of a noisy spectrum at the cost of resolution. Sophisticated computational methods, such as Principal Component Analysis (PCA) and deep neural networks, have also been developed to denoise NMR data effectively, sometimes increasing the S/N ratio significantly.[10][11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound NMR experiments.
Issue 1: Poor Signal-to-Noise (S/N) Ratio
Your spectrum shows weak signals that are difficult to distinguish from the baseline noise.
Possible Causes & Solutions:
-
Low Sample Concentration:
-
Solution: The S/N ratio is directly proportional to the concentration of the analyte. If possible, prepare a more concentrated sample. For ¹³C NMR, which is inherently less sensitive, use as much material as can be dissolved to achieve a saturated solution.[2]
-
-
Insufficient Number of Scans:
-
Improper Receiver Gain Setting:
-
Solution: The receiver gain amplifies the NMR signal before digitization. If the gain is too low, the signal will be weak. If it is too high, the receiver can be overloaded, leading to signal clipping and artifacts. Use the spectrometer's automatic gain adjustment function (gain or rga) before acquisition to set an optimal level.[13]
-
-
Poor Shimming:
Issue 2: Broad or Asymmetric Spectral Lines
The peaks in your spectrum are wider than expected or show "tailing."
Possible Causes & Solutions:
-
Inhomogeneous Magnetic Field:
-
Presence of Solid Particles:
-
Paramagnetic Impurities:
-
Solution: Paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. To remove dissolved O₂, degas the sample using the freeze-pump-thaw technique for at least three cycles.[2]
-
-
High Sample Viscosity:
-
Solution: Highly concentrated solutions can be viscous, which restricts molecular tumbling and leads to broader lines. If possible, dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.[3]
-
Detailed Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation for this compound
This protocol outlines the steps for preparing a sample to minimize contaminants and ensure optimal shimming.
Materials:
-
This compound (5-25 mg for ¹H observation)
-
High-quality deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-precision 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vial for dissolving the sample
Methodology:
-
Weigh the Sample: Accurately weigh the desired amount of this compound and place it in a clean, dry vial.[8]
-
Add Solvent: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[8]
-
Dissolve Completely: Gently vortex or sonicate the vial until the this compound is fully dissolved. Ensure no solid material remains.
-
Filter the Solution: Tightly pack a small plug of glass wool into a Pasteur pipette. Use this to filter the solution directly into the NMR tube. This step is critical to remove any dust or undissolved particles.[2][15]
-
Check Sample Height: Ensure the final sample height in the NMR tube is at least 4-5 cm.[15][16] This is important for the spectrometer to lock and shim correctly. If the height is insufficient, add more deuterated solvent.
-
Clean and Cap: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust. Cap the tube securely.[8]
-
Label the Sample: Clearly label the NMR tube with a permanent marker.[15]
Protocol 2: Detailed Experimental Protocol for Spectrometer Shimming
Shimming is an iterative process to optimize the magnetic field homogeneity. The goal is to maximize the lock level signal.
Methodology:
-
Load Standard Shims: After inserting your sample, load a standard shim set appropriate for your solvent and probe. Most spectrometers have default shim files (rsh command).
-
Find the Lock Signal: Ensure the spectrometer has found the deuterium frequency of your solvent and established a lock. The lock signal should be visible on the display.
-
Optimize On-Axis Shims (Z-shims):
-
Start by adjusting Z1 , the primary on-axis shim, to maximize the lock level.
-
Next, adjust Z2 to further maximize the lock level.
-
Iterate between adjusting Z1 and Z2, as they are interactive. Make smaller adjustments as you approach the maximum.[4][5]
-
Once Z1 and Z2 are optimized, proceed to higher-order shims like Z3 and Z4 . After adjusting a higher-order shim, you must re-optimize the lower-order ones (e.g., after Z3, re-check Z1 and Z2).[6]
-
-
Optimize Non-Spinning Shims (Off-Axis):
-
If your spectrum requires very high resolution or if spinning sidebands are an issue, turn off sample spinning.
-
Adjust the first-order off-axis shims (X, Y, XZ, YZ ) and second-order shims (X2-Y2, XY ) to maximize the lock level. This process is more complex and often benefits from an automated gradient shimming routine.[14]
-
-
Use Automated Gradient Shimming:
-
Modern spectrometers are equipped with gradient shimming capabilities (gradshim or topshim commands).[14] This procedure uses magnetic field gradients to map the field inhomogeneity and apply corrections automatically. It is highly effective and can produce excellent homogeneity in a short amount of time. It is often the best method for non-spinning shims.[14]
-
Data and Visualizations
Summary Tables
Table 1: Common Sources of NMR Background Noise and Mitigation Strategies
| Noise Source | Primary Cause(s) | Recommended Mitigation Strategy(ies) |
| Low S/N Ratio | Insufficient sample concentration; Not enough scans. | Increase sample concentration; Increase the number of scans.[3][7] |
| Broad Lines | Poor magnetic field homogeneity; Particulate matter. | Perform careful shimming; Filter the sample into the NMR tube.[2][6] |
| Baseline Distortion | Incorrect phase/baseline correction; Very broad underlying signals. | Manually re-phase and apply baseline correction; Use advanced processing functions (e.g., polynomial fitting).[9] |
| Spurious Peaks | Contaminants; Spinning sidebands. | Use clean tubes and high-purity solvents; Optimize sample spinning rate or use non-spinning shims.[2][14] |
| t1 Noise (in 2D) | Spectrometer instability; Temperature fluctuations. | Co-add multiple shorter experiments instead of one long one.[17] |
Diagrams
Below are diagrams created using the DOT language to visualize key workflows and logical relationships for minimizing background noise in your this compound NMR experiments.
Caption: Experimental workflow for minimizing noise in NMR spectroscopy.
Caption: Troubleshooting logic for a low signal-to-noise ratio.
Caption: The iterative process for manual on-axis (Z) shimming.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. colorado.edu [colorado.edu]
- 5. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 6. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
- 14. lsa.umich.edu [lsa.umich.edu]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. A Simple Method for NMR t1 Noise Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sucrose-d14 Tracing Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing is a cornerstone of metabolic research, providing critical insights into the dynamic nature of cellular pathways. While tracers like 13C-glucose are well-established, the use of deuterated substrates such as Sucrose-d14 presents both opportunities and a need for rigorous validation. This guide provides a framework for validating results from this compound tracing studies, offering objective comparisons with established alternatives and detailing the necessary experimental data and protocols.
Principles of Tracer Validation
The primary goal of validating a novel tracer like this compound is to ensure that it accurately reflects the metabolic pathways of its unlabeled counterpart without introducing significant isotopic effects that could alter cellular metabolism. Validation involves comparing the labeling patterns and calculated metabolic fluxes obtained from the novel tracer with those from a "gold-standard" or well-characterized tracer under identical experimental conditions.
Comparison of this compound with 13C-Glucose Tracing
A direct comparison with uniformly labeled 13C-glucose ([U-13C]-glucose) serves as a robust method for validating this compound. Sucrose is a disaccharide composed of glucose and fructose. In humans and many other organisms, it is rapidly hydrolyzed into these monosaccharides upon ingestion[1]. Therefore, tracing with this compound should, in theory, yield labeling patterns in downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle that are comparable to those observed with 13C-glucose.
Table 1: Comparison of Key Performance Metrics for Tracer Validation
| Metric | This compound (Deuterated) | [U-13C]-Glucose (Carbon-13) | Rationale for Comparison |
| Tracer Uptake & Metabolism | Measures the rate of sucrose hydrolysis and subsequent glucose/fructose uptake and metabolism. | Directly measures glucose uptake and metabolism. | To confirm that the deuterated sucrose is efficiently cleaved and its glucose moiety enters central carbon metabolism at a comparable rate to free glucose. |
| Isotopic Enrichment in Glycolytic Intermediates | Expected to show enrichment in deuterated forms of key metabolites (e.g., pyruvate, lactate). | Shows enrichment in 13C-labeled forms of the same metabolites. | To verify that the deuterium label is incorporated into downstream metabolites of glycolysis as expected. |
| Isotopic Enrichment in TCA Cycle Intermediates | Expected to show enrichment in deuterated forms of citrate, succinate, malate, etc. | Shows enrichment in 13C-labeled forms of TCA cycle intermediates. | To confirm that the deuterium from the glucose moiety of sucrose enters the TCA cycle and is distributed throughout the cycle. |
| Calculated Metabolic Fluxes | Fluxes through glycolysis, pentose phosphate pathway (PPP), and TCA cycle are calculated based on deuterium labeling patterns. | Fluxes are calculated based on 13C labeling patterns. | The primary validation step. Fluxes calculated from both tracers should be statistically comparable, indicating no significant isotope effect from deuterium. |
| Potential Isotope Effects | Deuterium is heavier than hydrogen, which can sometimes lead to slower reaction rates (kinetic isotope effect). | 13C has a smaller isotope effect compared to deuterium. | Direct comparison helps to identify and quantify any significant kinetic isotope effects associated with the use of this compound. |
Experimental Protocols for Validation
A rigorous validation study requires carefully controlled experiments. Below are detailed methodologies for a comparative tracing study.
Cell Culture and Tracer Incubation
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line known for high glycolytic activity) at a consistent density and allow them to adhere and reach a logarithmic growth phase.
-
Media Preparation: Prepare culture media containing either:
-
This compound at a concentration equivalent to the glucose concentration in the control medium.
-
[U-13C]-glucose as the sole glucose source.
-
Unlabeled glucose (as a control).
-
-
Tracer Incubation: Replace the standard culture medium with the tracer-containing medium and incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and achieve isotopic steady-state.[2]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Separate the metabolites using a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to detect the different isotopologues (molecules with different numbers of isotopic labels).
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all detectable metabolites and their labeled variants.
Data Analysis and Interpretation
-
Peak Identification and Integration: Use appropriate software to identify and integrate the peaks corresponding to the metabolites of interest and their isotopologues.
-
Correction for Natural Isotope Abundance: Correct the raw intensity data for the natural abundance of stable isotopes (e.g., 13C, 2H) to accurately determine the extent of labeling from the tracer.
-
Calculation of Isotopic Enrichment: Determine the percentage of the metabolite pool that is labeled with the isotope.
-
Metabolic Flux Analysis (MFA): Use computational models to calculate the rates (fluxes) of metabolic pathways based on the measured isotopologue distributions.
Visualizing the Validation Workflow and Metabolic Pathways
The following diagrams illustrate the key workflows and pathways involved in a this compound tracing validation study.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from a comparative tracer study. The values presented are hypothetical and for illustrative purposes only.
Table 2: Isotopic Enrichment of Key Metabolites at Steady State (24h)
| Metabolite | % Enrichment from this compound | % Enrichment from [U-13C]-Glucose | p-value |
| Pyruvate | 85.2 ± 3.1 | 88.5 ± 2.8 | > 0.05 |
| Lactate | 90.1 ± 2.5 | 92.3 ± 2.1 | > 0.05 |
| Citrate | 65.7 ± 4.2 | 68.9 ± 3.9 | > 0.05 |
| Succinate | 58.3 ± 5.0 | 61.2 ± 4.5 | > 0.05 |
Table 3: Calculated Relative Metabolic Fluxes
| Metabolic Flux | Relative Flux (this compound) | Relative Flux ([U-13C]-Glucose) | Fold Change |
| Glycolysis | 100 ± 5.5 | 100 ± 5.1 | 1.0 |
| Pentose Phosphate Pathway | 12.3 ± 1.8 | 11.9 ± 1.5 | 1.03 |
| TCA Cycle (from Pyruvate) | 75.6 ± 6.2 | 78.1 ± 5.9 | 0.97 |
Conclusion
Validating a new stable isotope tracer is crucial for ensuring the accuracy and reliability of metabolic flux data. By following the outlined comparative approach, researchers can rigorously assess the performance of this compound against the well-established [U-13C]-glucose tracer. The key to validation lies in the demonstration of comparable isotopic enrichment patterns and, most importantly, statistically equivalent metabolic flux calculations. While direct experimental data on this compound validation is emerging, this guide provides a comprehensive framework based on the fundamental principles of stable isotope tracing to ensure robust and reliable results in metabolic research.
References
Cross-Validation of Sucrose-d14 Data with Other Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of sucrose is critical in various applications, from food analysis to metabolic research. Stable isotope-labeled compounds, such as Sucrose-d14, serve as invaluable internal standards and tracers in mass spectrometry-based methods, offering high precision and accuracy. However, it is essential to cross-validate these methods with other well-established analytical techniques to ensure data integrity and reliability. This guide provides an objective comparison of analytical methods for sucrose quantification, with a focus on cross-validating data obtained using this compound.
This compound is a deuterated form of sucrose where 14 hydrogen atoms have been replaced by deuterium.[1][2][3] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically identical to endogenous sucrose but can be distinguished by its higher mass.[4] The use of such tracers is a cornerstone of modern metabolic research and pharmacokinetic studies.[4][5] This guide will compare the performance of mass spectrometry, often used for this compound, with other common analytical methods for sucrose quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography (GC), and enzymatic assays.
Comparative Analysis of Analytical Methods for Sucrose Quantification
The choice of an analytical method for sucrose quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of different methods based on published experimental data.
| Analytical Method | Principle | Linearity (R²) | Precision (CV%) | Accuracy (Recovery %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Mass Spectrometry (for this compound) | Measures mass-to-charge ratio of ionized molecules. | >0.99 | <5% | 95-105% | Low µg/mL to ng/mL | Low µg/mL to ng/mL | High specificity and sensitivity, ideal for complex matrices. | Requires sophisticated instrumentation and expertise. |
| HPLC-RID [6] | Separates compounds based on their interaction with a stationary phase, detected by changes in refractive index. | >0.999 | <2.0% (intra- and inter-day) | 96.78–108.88% | 0.05024 mg/mL | Suitable for routine analysis. | Unable to differentiate between some mono- and disaccharides. | |
| Gas Chromatography (GC) [7] | Separates volatile compounds in the gas phase. | Not specified | Intra-assay: 1.98%, Inter-assay: 3.20% | 110 ± 6% | 0.001 mg/mL | Not specified | Better sensitivity than enzymatic methods. | Requires derivatization to make sucrose volatile. |
| Enzymatic Assay [7] | Uses specific enzymes to break down sucrose, and the product is measured spectrophotometrically. | Not specified | Intra-assay: 6.65% | Not specified | 0.005 mg/mL | Below limit in quality control urine. | Simple and does not require extensive sample cleanup. | Can have lower sensitivity and be prone to interference. |
Experimental Protocols for Cross-Validation
To ensure the reliability of data, a cross-validation study can be designed to compare the results obtained from a mass spectrometry method using this compound as an internal standard with those from HPLC-RID and an enzymatic assay.
Sample Preparation
-
Spiked Samples: Prepare a series of calibration standards and quality control samples by spiking known concentrations of sucrose into the matrix of interest (e.g., plasma, urine, or a food product).
-
Internal Standard Addition (for MS): To an aliquot of each sample, add a known concentration of this compound solution as the internal standard.
-
Extraction (for HPLC and GC): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[8]
-
Derivatization (for GC): Samples for GC analysis must be derivatized to increase their volatility. A common method is silylation.[9]
Mass Spectrometry (LC-MS/MS) Method
-
Chromatography: Use a suitable HPLC column (e.g., C18) to separate sucrose from other sample components.
-
Ionization: Employ an appropriate ionization technique, such as electrospray ionization (ESI).
-
Detection: Monitor the specific precursor-to-product ion transitions for both endogenous sucrose and this compound in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the concentration of endogenous sucrose based on the peak area ratio of the analyte to the this compound internal standard.
HPLC-RID Method[6]
-
Column: Use a carbohydrate analysis column (e.g., an amino column).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used.
-
Detection: A refractive index detector measures the change in the refractive index of the eluent as the sucrose passes through.
-
Quantification: Determine the sucrose concentration by comparing the peak area to a calibration curve generated from sucrose standards.
Enzymatic Assay[7]
-
Enzymatic Reaction: Incubate the sample with invertase to hydrolyze sucrose to glucose and fructose.
-
Second Enzymatic Step: Use glucose oxidase and peroxidase in the presence of a chromogen to produce a colored product proportional to the glucose concentration.
-
Spectrophotometry: Measure the absorbance of the colored product at a specific wavelength.
-
Calculation: Calculate the initial sucrose concentration based on the measured glucose concentration.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for a cross-validation study comparing three different analytical methods for sucrose quantification.
Caption: Workflow for the cross-validation of sucrose analytical methods.
Application in Metabolic Research: A Signaling Pathway Context
This compound can be used as a tracer to study sucrose metabolism and its impact on various signaling pathways. The diagram below illustrates a simplified overview of how ingested sucrose can influence key metabolic pathways.
Caption: Simplified metabolic fate of ingested this compound.
Conclusion
References
- 1. glpbio.com [glpbio.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound|Cas# [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sucrose-d14 vs. Non-labeled Sucrose: A Comparative Guide for Metabolic Researchers
In the intricate world of metabolic research, understanding the journey of nutrients from consumption to cellular utilization is paramount. Sucrose, a common dietary sugar, plays a central role in energy metabolism. While non-labeled sucrose serves as a fundamental substrate for studying overall metabolic effects, deuterated sucrose (sucrose-d14) offers a powerful tool to trace its precise metabolic fate. This guide provides a comprehensive comparison of this compound and non-labeled sucrose, offering insights into their respective applications, experimental considerations, and the depth of data each can provide for researchers, scientists, and drug development professionals.
Principle of Isotope Tracing with this compound
Non-labeled sucrose is invaluable for studying the physiological and metabolic responses to sugar intake, such as changes in blood glucose, insulin secretion, and lipid profiles. However, it cannot be used to distinguish the metabolic fate of the administered sucrose from endogenous sources or other dietary carbohydrates.
This is where stable isotope labeling comes into play. This compound is a form of sucrose in which 14 of the hydrogen atoms have been replaced with their stable isotope, deuterium (²H). This "heavy" label allows researchers to track the sucrose molecule and its breakdown products (glucose and fructose) as they navigate through various metabolic pathways. The primary analytical techniques used to detect and quantify deuterium incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Experimental Applications
The choice between this compound and non-labeled sucrose hinges on the specific research question. While non-labeled sucrose is suitable for assessing the overall impact of sucrose on metabolism, this compound is essential for dissecting the intricate details of its metabolic journey.
| Feature | Non-labeled Sucrose | This compound |
| Primary Use | Studying overall physiological and metabolic responses to sucrose intake (e.g., effects on blood glucose, insulin, lipids). | Tracing the metabolic fate of sucrose-derived carbons to quantify their contribution to specific metabolic pathways. |
| Key Research Questions | - What is the effect of a high-sucrose diet on body weight and lipid profiles? - How does sucrose consumption impact insulin sensitivity? | - What percentage of newly synthesized fatty acids in the liver is derived from dietary sucrose? - To what extent does sucrose contribute to the carbon backbone of non-essential amino acids? - What is the flux of sucrose-derived glucose through the pentose phosphate pathway? |
| Analytical Methods | Standard biochemical assays (e.g., glucose oxidase, ELISA for insulin). | Mass Spectrometry (GC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Data Output | Concentrations of metabolites and hormones in biological fluids. | Isotope enrichment and isotopologue distribution in downstream metabolites, allowing for flux calculations. |
| Limitations | Cannot distinguish between exogenous (dietary) and endogenous carbon sources. | Higher cost of the labeled substrate and requirement for specialized analytical instrumentation and expertise. Deuterated substrates are used less frequently than ¹³C-labeled ones as the deuterium can sometimes be exchanged with protons in aqueous solutions. |
Experimental Protocol: In Vivo Metabolic Tracing with this compound
The following is a generalized protocol for an in vivo metabolic tracing study in a mouse model to assess the contribution of dietary sucrose to hepatic de novo lipogenesis.
1. Animal Acclimation and Diet:
-
House male C57BL/6J mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to a standard chow diet and water for one week for acclimation.
-
Fast mice for 4-6 hours before the administration of sucrose.
2. Tracer Administration:
-
Prepare a solution of this compound in sterile water at a concentration of 2 g/kg body weight.
-
Administer the this compound solution to the experimental group via oral gavage.
-
Administer an equivalent volume of a non-labeled sucrose solution to the control group.
3. Sample Collection:
-
Collect blood samples via tail vein at 0, 15, 30, 60, and 120 minutes post-gavage to measure blood glucose and isotopologue enrichment in plasma metabolites.
-
At the 120-minute endpoint, euthanize mice and rapidly collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle).
-
Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
4. Metabolite Extraction:
-
Homogenize frozen tissues in a cold methanol/acetonitrile/water (2:2:1) solution.
-
Centrifuge the homogenates to pellet proteins and other macromolecules.
-
Collect the supernatant containing the polar metabolites.
-
For lipid analysis, perform a separate extraction using a chloroform/methanol-based method.
5. Mass Spectrometry Analysis:
-
Analyze the polar metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
Analyze the lipid extracts by GC-MS or LC-MS/MS to measure the incorporation of deuterium into newly synthesized fatty acids.
6. Data Analysis:
-
Calculate the percentage of deuterium enrichment in each measured metabolite.
-
Use metabolic flux analysis software to model the contribution of this compound to various metabolic pathways.
Visualization of Metabolic Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified sucrose metabolism pathway and a typical experimental workflow for a metabolic tracing study.
Caption: Simplified metabolic fate of this compound.
Caption: Experimental workflow for in vivo this compound tracing.
Conclusion
Sucrose-d14 vs. Tritiated Sucrose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of tracer is critical for the accuracy and safety of experimental outcomes. This guide provides a comprehensive comparison of Sucrose-d14 and tritiated sucrose, focusing on their application as permeability markers in drug development.
Stable isotope-labeled compounds, such as this compound, are emerging as a superior alternative to their radioactive counterparts like tritiated ([³H]) sucrose. The primary advantages of this compound lie in its enhanced safety profile, ease of handling, and the precision of modern analytical techniques. Unlike radioactive isotopes, stable isotopes do not pose a radiation risk, making them ideal for a wide range of clinical and non-clinical studies.[1][2] This guide delves into a detailed comparison of these two tracers, supported by experimental protocols and data.
Quantitative Performance Comparison
The selection of a tracer often depends on its analytical performance. The following table summarizes the key quantitative parameters for this compound and tritiated sucrose in a typical intestinal permeability assay, such as the Caco-2 cell model.
| Feature | This compound | Tritiated Sucrose |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Scintillation Counting (LSC) |
| Analytical Principle | Mass-to-charge ratio measurement of the deuterated molecule | Detection of beta particle emissions from tritium decay |
| Limit of Detection (LOD) | High (nanomolar to picomolar range)[3][4] | Moderate (dependent on specific activity and counting efficiency) |
| Specificity | High (distinguishes between labeled and unlabeled sucrose) | Lower (cannot distinguish from endogenous sucrose) |
| Sample Throughput | High (amenable to automation) | Lower (requires individual vial counting) |
| Interferences | Minimal, potential for ion suppression | Quenching (chemical and color) can significantly reduce accuracy[1][2][5][6][7] |
| Safety | Non-radioactive, no ionizing radiation | Radioactive, requires specialized handling and disposal[8][9] |
| Regulatory | Generally Good Laboratory Practice (GLP) compliant data suitable for regulatory submissions[1] | Stringent regulations for handling, storage, and disposal of radioactive materials |
Key Advantages of this compound
The primary benefits of using this compound over tritiated sucrose are centered around safety, accuracy, and efficiency.
-
Enhanced Safety : this compound is a stable, non-radioactive isotope, posing no risk of ionizing radiation to researchers or study subjects.[1][2] This is a crucial advantage, particularly in clinical trials and long-term studies.[1]
-
Simplified Handling and Disposal : As a non-radioactive compound, this compound does not require specialized licenses for handling, storage, or disposal, significantly reducing administrative and operational burdens.[10][11] In contrast, tritiated sucrose necessitates strict adherence to radiation safety protocols and involves complex and costly radioactive waste management.[8][9]
-
Superior Analytical Specificity : The use of LC-MS/MS for the detection of this compound allows for the precise differentiation between the labeled tracer and endogenous sucrose.[12] This high level of specificity ensures that the measured permeability is solely attributed to the administered tracer. Liquid scintillation counting of tritiated sucrose, on the other hand, measures total radioactivity and cannot distinguish between the tracer and any potential radioactive contaminants.
-
Resistance to Interference : The accuracy of liquid scintillation counting can be compromised by a phenomenon known as quenching, where chemical or colored components in the sample interfere with the detection of light emitted from the scintillation cocktail.[1][2][5][6][7] This can lead to an underestimation of the true amount of tritiated sucrose that has permeated the cell layer. LC-MS/MS analysis of this compound is not susceptible to quenching, leading to more reliable and reproducible data.
-
Higher Throughput and Automation : Modern LC-MS/MS systems are highly automated, allowing for the rapid analysis of a large number of samples. This significantly increases experimental throughput compared to the more manual and time-consuming process of liquid scintillation counting.[13]
Experimental Protocols
To provide a practical comparison, detailed methodologies for a Caco-2 cell intestinal permeability assay using both this compound and tritiated sucrose are outlined below. Caco-2 cells, a human colon adenocarcinoma cell line, form monolayers that mimic the intestinal barrier and are a widely accepted in vitro model for predicting human drug absorption.[10][14][15]
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding : Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 12-well plates with 1.0 µm pore size polycarbonate membranes) at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture : The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is changed every 2-3 days.
-
Monolayer Differentiation : The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.
-
Monolayer Integrity Assessment : The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and within the laboratory's established range before proceeding with the permeability assay.[16] The permeability of a low-permeability marker, such as Lucifer yellow, can also be measured to confirm monolayer integrity.
Permeability Assay: this compound
-
Preparation of Dosing Solution : A stock solution of this compound is prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a final concentration of 1 mg/mL.
-
Apical Dosing : The culture medium from the apical (upper) chamber of the Transwell® inserts is replaced with the this compound dosing solution. The basolateral (lower) chamber is filled with fresh, pre-warmed buffer.
-
Incubation : The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection : At the end of the incubation period, samples are collected from both the apical and basolateral chambers.
-
Sample Preparation for LC-MS/MS :
-
LC-MS/MS Analysis : The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.[12][19]
-
Calculation of Apparent Permeability (Papp) : The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of this compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of this compound in the donor chamber.
-
Permeability Assay: Tritiated Sucrose
-
Preparation of Dosing Solution : A stock solution of tritiated sucrose is prepared in a suitable buffer (e.g., HBSS) to a final concentration with a known specific activity (e.g., 1 µCi/mL).
-
Apical Dosing : The culture medium from the apical chamber is replaced with the tritiated sucrose dosing solution. The basolateral chamber is filled with fresh, pre-warmed buffer.
-
Incubation : The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection : At the end of the incubation period, samples are collected from both the apical and basolateral chambers.
-
Sample Preparation for Liquid Scintillation Counting :
-
Liquid Scintillation Counting : The radioactivity (in counts per minute, CPM) in each vial is measured using a liquid scintillation counter.[6][11]
-
Quenching Correction : A quench curve is used to correct the measured CPM for any quenching effects to determine the disintegrations per minute (DPM).[1][2][5][6][7]
-
Calculation of Apparent Permeability (Papp) : The Papp is calculated using a similar formula as for this compound, with the concentration term replaced by the radioactivity level.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the Caco-2 permeability assays using this compound and tritiated sucrose.
Logical Comparison of Methodologies
The fundamental differences in the analytical methodologies contribute significantly to the advantages of this compound.
Conclusion
For researchers and professionals in drug development, this compound offers a safer, more efficient, and analytically robust alternative to tritiated sucrose for permeability assays. The elimination of radioactivity simplifies experimental logistics and enhances safety, while the specificity and accuracy of LC-MS/MS analysis provide higher quality data. While tritiated sucrose has been a valuable tool, the clear advantages of stable isotope labeling position this compound as the preferred choice for modern, data-driven research.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. sfu.ca [sfu.ca]
- 3. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ehs.psu.edu [ehs.psu.edu]
- 7. revvity.com [revvity.com]
- 8. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 11. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of a rapid and sensitive HPLC/MS method for measuring sucrose, fructose and glucose in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. revvity.co.jp [revvity.co.jp]
- 22. resources.revvity.com [resources.revvity.com]
Comparative Analysis of Deuterated Carbohydrates in Metabolic Research
An Objective Guide for Researchers and Drug Development Professionals
In the realm of metabolic research and drug development, deuterated carbohydrates serve as indispensable tools for tracing metabolic pathways, quantifying flux, and understanding the pharmacokinetics of therapeutic agents. While a direct comparison involving Sucrose-d14 is challenging due to its limited availability and documentation in scientific literature, this guide provides a comprehensive comparison of widely-used deuterated monosaccharides: Glucose-d7, Fructose-d5, and Galactose-d7. We will delve into their performance in metabolic tracer studies, supported by experimental data and detailed protocols.
Quantitative Comparison of Key Deuterated Monosaccharides
The selection of a deuterated carbohydrate often depends on the specific metabolic pathway under investigation and the analytical methods available. The following table summarizes the key characteristics of three commonly used deuterated monosaccharides.
| Feature | Glucose-d7 | Fructose-d5 | Galactose-d7 |
| Molecular Formula | C₆H₅D₇O₆ | C₆H₇D₅O₆ | C₆H₅D₇O₆ |
| Molecular Weight | 187.18 g/mol | 185.17 g/mol | 187.18 g/mol |
| Typical Labeling | Stable isotope labeling on C1-C6 and hydroxyl group | Stable isotope labeling on C1, C3-C6 | Stable isotope labeling on C1-C6 and hydroxyl group |
| Primary Metabolic Pathway | Glycolysis, Pentose Phosphate Pathway | Fructolysis, Glycolysis | Galactose metabolism (Leloir pathway) |
| Common Applications | Measuring glucose turnover and gluconeogenesis | Studying fructose metabolism and its impact on lipid synthesis | Investigating galactosemia and galactose toxicity |
| Primary Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), NMR | Mass Spectrometry (MS), NMR |
Experimental Protocol: Measuring Glucose Turnover using Glucose-d7
This protocol outlines a typical in vivo experiment to measure glucose turnover rates using a primed-infusion of Glucose-d7, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the rate of appearance (Ra) of glucose in plasma.
Materials:
-
Glucose-d7 (sterile, pyrogen-free solution)
-
Saline solution (0.9% NaCl)
-
LC-MS system
-
Plasma collection tubes (with anticoagulant)
-
Syringe pump
Methodology:
-
Animal Preparation: Acclimatize subjects (e.g., mice) for at least one week with a standard diet and 12-hour light/dark cycle.
-
Catheterization: Surgically implant catheters in the jugular vein for infusion and in the carotid artery for blood sampling. Allow for a recovery period of 3-5 days.
-
Primed-Constant Infusion:
-
Fast the subjects for 5-6 hours.
-
Administer a priming bolus of Glucose-d7 to rapidly achieve isotopic equilibrium.
-
Immediately follow with a constant infusion of Glucose-d7 at a predetermined rate.
-
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the steady-state period of the infusion.
-
Sample Preparation: Centrifuge blood samples to separate plasma. Deproteinize plasma samples by adding a cold solvent (e.g., acetonitrile) and centrifuge again.
-
LC-MS Analysis:
-
Analyze the supernatant to determine the isotopic enrichment of glucose.
-
Use a suitable LC column for carbohydrate separation.
-
Employ a mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the m/z for unlabeled glucose and Glucose-d7.
-
-
Data Analysis: Calculate the rate of appearance (Ra) of glucose using the steady-state infusion rate and the plasma isotopic enrichment.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are crucial for conceptualizing the flow of molecules through metabolic pathways and the sequence of experimental procedures.
Caption: Glycolysis pathway for Glucose-d7.
Caption: Experimental workflow for in vivo tracer studies.
Comparative Performance and Applications
-
Glucose-d7 is the most widely used deuterated carbohydrate for studying whole-body glucose metabolism. Its labeling pattern allows for the tracing of the glucose backbone through glycolysis and into the TCA cycle, providing robust data for turnover and gluconeogenesis studies.
-
Fructose-d5 is particularly useful for investigating the metabolic fate of dietary fructose. Studies have utilized Fructose-d5 to track the conversion of fructose to glucose and lipids, shedding light on the mechanisms behind fructose-induced metabolic disorders.
-
Galactose-d7 is essential for research into galactosemia, an inherited disorder of galactose metabolism. It allows for the sensitive measurement of galactose oxidation and its conversion to glucose, providing a means to assess the efficacy of potential therapies.
Navigating the Gatekeeper: A Comparative Guide to Blood-Brain Barrier Permeability Markers
For researchers, scientists, and drug development professionals, accurately assessing the permeability of the blood-brain barrier (BBB) is a critical step in understanding central nervous system (CNS) disorders and developing effective neurotherapeutics. The choice of a suitable marker is paramount to obtaining reliable and reproducible data. This guide provides an objective comparison of Sucrose-d14 and other widely used BBB permeability markers, supported by experimental data and detailed protocols.
The ideal BBB permeability marker is one that is metabolically inert, does not bind to plasma proteins, is not a substrate for transporters at the BBB, and can be quantified with high sensitivity and specificity in both plasma and brain tissue. While no single marker is perfect for all applications, understanding their respective strengths and limitations is key to experimental success.
Performance Comparison: this compound and its Alternatives
Sucrose, a disaccharide with a molecular weight of 342 Da, has historically been a popular choice for assessing BBB integrity due to its low passive permeability across the intact barrier. The use of isotopically labeled sucrose, such as deuterium-labeled (this compound) or Carbon-13-labeled ([¹³C]sucrose), offers a significant advantage over radiolabeled versions like [¹⁴C]sucrose. Studies have shown that [¹⁴C]sucrose preparations can contain lipid-soluble impurities, leading to an overestimation of BBB permeability.[1][2][3] Stable isotope-labeled sucrose, quantifiable by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a more accurate and specific measurement of BBB leakage.[1][2]
Here, we compare this compound with other commonly employed BBB permeability markers, including another small molecule, sodium fluorescein, and larger molecules like inulin and various molecular weight dextrans.
| Marker | Molecular Weight (Da) | Typical Detection Method | Key Advantages | Key Disadvantages |
| This compound | ~356 | LC-MS/MS | High specificity and accuracy; avoids issues with radiolabel impurities. | Requires specialized equipment (LC-MS/MS). |
| [¹³C]Sucrose | ~354 | LC-MS/MS | High specificity and accuracy; demonstrated to be more accurate than [¹⁴C]sucrose.[1][2] | Requires specialized equipment (LC-MS/MS). |
| [¹⁴C]Sucrose | ~342 | Scintillation Counting | Historically widely used; does not require LC-MS/MS. | Can overestimate permeability due to lipophilic impurities.[1][2][3] |
| Sodium Fluorescein | 376 | Fluorometry | Small molecular weight, weakly binds to protein; sensitive detection.[4] | Can be subject to efflux by transporters. |
| Inulin | ~5,200 | HPLC, ELISA, Radiolabeling | Larger molecule, provides information on more significant barrier disruption.[5][6] | Lower sensitivity for subtle BBB opening compared to smaller molecules.[5] |
| FITC-Dextran (4 kDa) | 4,000 | Fluorometry | Allows for size-dependent assessment of permeability.[7][8] | Rapid renal clearance can affect measurements.[8] |
| FITC-Dextran (10 kDa) | 10,000 | Fluorometry | Commonly used for visualizing and quantifying BBB disruption.[7] | Potential for photobleaching. |
| FITC-Dextran (70 kDa) | 70,000 | Fluorometry | Serves as a marker for significant vascular damage and integrity.[8][9] | Unlikely to cross a subtly compromised BBB. |
| Alexa Fluor Dextrans | Various | Fluorometry | Brighter and more photostable than FITC.[10] | Higher cost compared to FITC-dextrans. |
A study directly comparing the brain uptake clearance (K_in) of [¹³C]sucrose and [¹⁴C]sucrose in rats found that the K_in value for [¹³C]sucrose was 6-7 times lower than that of [¹⁴C]sucrose, highlighting the overestimation by the radiolabeled marker.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of BBB permeability studies. Below are representative protocols for in vivo assessment using a small molecule marker (sodium fluorescein) and a larger molecule (FITC-dextran).
In Vivo Blood-Brain Barrier Permeability Assay using Sodium Fluorescein
This protocol is adapted from established methods for assessing BBB permeability in mice.[11]
-
Animal Preparation: Anesthetize the mouse according to approved institutional guidelines.
-
Tracer Injection: Inject sodium fluorescein (e.g., 10 mg in 100 μl sterile saline) intraperitoneally.
-
Circulation Time: Allow the tracer to circulate for a defined period (e.g., 30 minutes).
-
Blood Collection: Collect a blood sample from the tail vein or via cardiac puncture.
-
Perfusion: Transcardially perfuse the animal with cold phosphate-buffered saline (PBS) to remove intravascular tracer.
-
Tissue Collection: Harvest the brain and other organs as required.
-
Sample Processing: Homogenize the brain tissue in PBS. Precipitate proteins in both serum and brain homogenates using trichloroacetic acid.
-
Quantification: After centrifugation, neutralize the supernatant with borate buffer and measure the fluorescence intensity using a plate reader (excitation ~460 nm, emission ~515 nm).
-
Data Analysis: Generate a standard curve to quantify the concentration of sodium fluorescein in the samples. Express BBB permeability as the amount of tracer in the brain tissue relative to the serum concentration.
In Vivo Blood-Brain Barrier Permeability Assay using FITC-Dextran
This protocol provides a general workflow for using fluorescently labeled dextrans to assess BBB permeability.[7][12]
-
Animal Preparation: Anesthetize the animal as per approved protocols.
-
Tracer Injection: Inject the desired molecular weight FITC-dextran (e.g., 10 kDa or 70 kDa) intravenously via the tail vein.
-
Circulation Time: Allow the tracer to circulate for a specific duration (e.g., 15-30 minutes).
-
Perfusion: Perform transcardial perfusion with cold PBS followed by 4% paraformaldehyde (PFA) for tissue fixation.
-
Tissue Collection and Processing: Harvest the brain and post-fix in PFA, followed by cryoprotection in a sucrose solution.
-
Visualization: Section the brain using a cryostat and visualize the extravasated FITC-dextran using fluorescence microscopy.
-
Quantification (Optional): Image analysis software can be used to quantify the fluorescent signal in the brain parenchyma, indicative of BBB leakage.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates a typical in vivo BBB permeability assessment workflow.
References
- 1. Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeabili" by Mohammad K. Miah, Ekram A. Chowdhury et al. [digitalcommons.chapman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]
- 5. Differential blood-brain barrier permeabilities to [14C]sucrose and [3H]inulin after osmotic opening in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential passage of [14C]sucrose and [3H]inulin across rat blood-brain barrier after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FITC- and TRITC- Dextran for BBB Research [tdblabs.se]
- 9. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 10. Far-Red Tracer Analysis of Traumatic Cerebrovascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo blood-brain barrier (BBB) permeability assay [bio-protocol.org]
- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of Deuterated Sucrose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Kinetic Isotope Effect: A Primer
When a hydrogen atom in a reactant is replaced by its heavier isotope, deuterium, the rate of a chemical reaction can change. This phenomenon is known as the kinetic isotope effect (KIE). The change in rate arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.[1][2] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond.[3]
The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD):
KIE = kH / kD
A KIE greater than 1 (kH > kD) is termed a "normal" KIE and indicates that the C-H/D bond is being broken in the rate-determining step.[4] A KIE close to 1 suggests the C-H/D bond is not broken in the rate-limiting step.
Comparing Sucrose and Sucrose-d14: Expected Kinetic Differences
In the absence of direct experimental data for this compound, we can infer its kinetic behavior by examining studies on other deuterated sugars. For instance, the metabolism of deuterated glucose has been shown to be slower than its non-deuterated counterpart.[5] Research on [6,6-2H2]-glucose in rat brains indicated a small but measurable KIE of 4-6% for its metabolic products.[1][6]
For a reaction involving this compound, such as enzymatic hydrolysis by invertase, a primary KIE would be expected if a C-H bond at a position now deuterated is cleaved during the rate-determining step of the reaction. The magnitude of this effect would provide insight into the transition state of the reaction.
Illustrative Data from Deuterated Glucose Metabolism
To provide a quantitative perspective, the following table summarizes experimental data from a study on deuterated glucose. This data serves as a reasonable proxy for the magnitude of KIE one might expect when studying a deuterated sugar like this compound.
| Metabolite | Kinetic Isotope Effect (KIE) | Reference |
| Lactate | ~1.04 - 1.06 | [6] |
| Glutamate | ~1.04 - 1.06 | [6] |
| Glutamine | ~1.04 - 1.06 | [6] |
Table 1: Measured kinetic isotope effects for metabolites from [6,6-2H2]-glucose in rat brain. The KIE was determined by comparing the metabolic flow from the deuterated glucose with a non-deuterated, 13C-labeled glucose.[1][6]
Experimental Protocols for Measuring the Kinetic Isotope Effect
The KIE can be determined using several analytical techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] The "internal competition" method is frequently employed due to its high precision, where a mixture of the deuterated and non-deuterated substrate is used in the same reaction.[3]
Protocol 1: KIE Measurement using NMR Spectroscopy
NMR spectroscopy can be used to determine the relative amounts of deuterated and non-deuterated substrate or product at different time points of a reaction.
-
Sample Preparation: Prepare a reaction mixture containing the enzyme (e.g., invertase), a buffer solution at the optimal pH for the enzyme, and a mixture of unlabeled sucrose and this compound.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate mixture.
-
Time-Point Sampling: At various time intervals, quench the reaction (e.g., by adding a strong acid or by heat inactivation).
-
NMR Analysis: Analyze the samples using a high-resolution NMR spectrometer. For deuterated compounds, 2H NMR can be used. Alternatively, 1H or 13C NMR can be employed to monitor the disappearance of the substrate and the appearance of the product signals.[7] A 2D [13C,1H]-HSQC NMR approach can offer high precision.[8]
-
Data Analysis: Integrate the respective signals for the light and heavy isotopologues in both the starting material and the product. The KIE can then be calculated from the change in the isotopic ratio as a function of the reaction progress.[9]
Protocol 2: KIE Measurement using Mass Spectrometry
Mass spectrometry separates ions based on their mass-to-charge ratio, making it an excellent tool for distinguishing between isotopologues.
-
Sample Preparation and Reaction: Prepare and run the enzymatic reaction as described in the NMR protocol.
-
Sample Quenching and Preparation for MS: At specified time points, quench the reaction. The samples may require purification or derivatization before MS analysis.
-
MS Analysis: Introduce the samples into a mass spectrometer (e.g., GC-MS or LC-MS). The instrument will separate and detect the deuterated and non-deuterated forms of the substrate and/or product.[10]
-
Data Analysis: Determine the ratio of the peak intensities corresponding to the light and heavy isotopologues at each time point. The KIE is calculated from the change in this ratio over the course of the reaction.[10]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing the KIE of this compound, the following diagrams illustrate a general experimental workflow and a relevant biochemical pathway.
Caption: General workflow for determining the kinetic isotope effect.
Caption: Enzymatic hydrolysis of sucrose by invertase.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (ISMRM 2017) The impact of kinetic isotope effects in using deuterated glucose for metabolic experiments [archive.ismrm.org]
- 6. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Data Presentation: Quantitative Comparison of Isotopic Labels
A Comparative Guide to the Use of Sucrose-d14 in Research
For researchers, scientists, and drug development professionals, the selection of appropriate tools for quantitative analysis and metabolic studies is paramount. This guide provides a comparative overview of this compound, a deuterated form of sucrose, against other alternatives, primarily focusing on its application as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic research. The information presented is based on established principles of isotopic labeling and data from analogous compound studies.
When selecting an internal standard for quantitative mass spectrometry, several performance metrics are critical. The following table summarizes a comparison between deuterated and ¹³C-labeled standards, which can be extrapolated to this compound versus a hypothetical ¹³C-Sucrose.
| Feature | Deuterated Standard (e.g., this compound) | ¹³C-Labeled Standard (e.g., ¹³C-Sucrose) | Non-labeled Sucrose (as a control) |
| Co-elution with Analyte | May exhibit slight retention time shifts in liquid chromatography.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[3] | N/A |
| Compensation for Matrix Effects | Good, but can be compromised if retention time shifts.[4] | Excellent, due to identical chromatographic behavior.[3] | Poor |
| Isotopic Stability | Generally stable, but H/D exchange can occur under certain conditions.[1] | Highly stable with no isotopic exchange.[1] | N/A |
| Mass Difference from Analyte | Varies with the number of deuterium atoms (e.g., +14 for d14). | Varies with the number of ¹³C atoms. | N/A |
| Cost | Generally lower than ¹³C-labeled standards. | Generally higher than deuterated standards. | Lowest |
| Availability | Commercially available for many common molecules. | Availability can be more limited and may require custom synthesis. | Readily available |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound or its alternatives would be utilized.
Protocol 1: Quantification of Sucrose in Biological Samples using LC-MS/MS with an Internal Standard
This protocol describes a typical workflow for the accurate quantification of sucrose in a complex matrix like plasma or tissue homogenate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and an isotopically labeled internal standard.
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard solution (e.g., this compound or ¹³C-Sucrose at 1 µg/mL in water).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like sugars.[5]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium hydroxide to improve peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for sugars, where adducts like [M+Cl]⁻ or [M-H]⁻ are monitored.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both sucrose and the internal standard to ensure high selectivity and sensitivity.
-
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (sucrose) to the peak area of the internal standard against the concentration of the analyte in prepared standards.
-
The concentration of sucrose in the biological samples is then determined from this calibration curve.
-
Protocol 2: Metabolic Tracer Study using Isotopically Labeled Sucrose
This protocol outlines a general approach for tracing the metabolic fate of sucrose in a biological system, such as cultured cells or a whole organism.
-
Administration of the Tracer:
-
The isotopically labeled sucrose (e.g., this compound or ¹³C-Sucrose) is introduced into the biological system. This can be through addition to cell culture media or oral/intravenous administration in animal studies.
-
-
Sample Collection:
-
At various time points after administration, biological samples (e.g., cells, tissues, biofluids) are collected.
-
-
Metabolite Extraction:
-
Metabolites are extracted from the collected samples, typically using a cold solvent mixture like methanol/water/chloroform to quench metabolic activity and separate polar and nonpolar metabolites.
-
-
Analytical Measurement:
-
The isotopic enrichment in downstream metabolites is measured using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Metabolic Flux Analysis:
Visualization of Experimental Workflow and Metabolic Pathway
To facilitate understanding, the following diagrams illustrate a typical experimental workflow for a quantitative study and a simplified metabolic pathway for sucrose.
Caption: Workflow for quantifying sucrose in biological samples.
Caption: Overview of initial sucrose metabolic pathway.
References
- 1. ukisotope.com [ukisotope.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Sucrose Uptake: Benchmarking Stable Isotope-Labeled Sucrose Against 14C-Sucrose
For researchers, scientists, and drug development professionals, the accurate in vivo measurement of sucrose uptake is critical for a variety of applications, including blood-brain barrier (BBB) integrity assessment and drug delivery studies. While radiolabeled [14C]sucrose has historically been a common tool, evidence suggests that stable isotope-labeled sucrose, such as deuterated or 13C-labeled sucrose, offers a more accurate and reliable alternative. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols.
Recent studies have highlighted significant discrepancies in in vivo uptake measurements between [14C]sucrose and stable isotope-labeled sucrose. The primary issue with [14C]sucrose is the presence of lipophilic impurities that can cross biological membranes more readily than sucrose itself, leading to an overestimation of tissue uptake.[1][2] In contrast, the use of stable isotope-labeled sucrose, coupled with specific detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of the intact sucrose molecule, thereby providing a more accurate assessment of its in vivo disposition.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study evaluating the brain uptake of [13C]sucrose and [14C]sucrose in rats. The data clearly demonstrates the overestimation of brain uptake when using the radiolabeled tracer.
| Parameter | [13C]sucrose | [14C]sucrose | Fold Difference | Reference |
| Brain Uptake Clearance (Kin) | ~6-7 times lower | ~6-7 times higher | 6-7 | [1] |
| Apparent Brain Uptake Clearance | 3.6-fold lower | 3.6-fold higher | 3.6 | [2] |
| Total Brain Tissue Concentration | 4.1-fold lower | 4.1-fold higher | 4.1 | [2] |
Experimental Protocols
To ensure the accurate in vivo benchmarking of stable isotope-labeled sucrose against [14C]sucrose, the following experimental protocol, adapted from studies on blood-brain barrier permeability, is recommended.
In Vivo Administration and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (or other appropriate model).
-
Tracer Administration: A single intravenous (IV) bolus injection of either stable isotope-labeled sucrose (e.g., [13C]sucrose) or [14C]sucrose. It is crucial to co-administer a vascular marker, such as [3H]inulin, to correct for the tracer present in the brain's vascular space.[3][4]
-
Blood Sampling: Collect serial blood samples from a cannulated artery at predetermined time points (e.g., 1, 5, 15, 30, and 60 minutes) post-injection to determine the plasma concentration-time profile of the tracer.
-
Brain Tissue Collection: At the end of the experimental period (e.g., 60 minutes), euthanize the animal and perfuse the brain transcardially with ice-cold saline to remove intravascular blood.[4]
-
Sample Processing: Homogenize the brain tissue and collect plasma from the blood samples.
Sample Analysis
-
Stable Isotope-Labeled Sucrose:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Protein precipitation from plasma and brain homogenate samples.
-
Chromatographic separation of sucrose from other endogenous compounds.
-
Mass spectrometric detection and quantification of the specific mass-to-charge ratio (m/z) of the stable isotope-labeled sucrose.
-
-
-
[14C]sucrose and [3H]inulin:
-
Method: Liquid Scintillation Counting.
-
Procedure:
-
Add plasma and brain homogenate samples to scintillation vials with an appropriate scintillation cocktail.
-
Use a dual-label counting protocol to simultaneously quantify the radioactivity of 14C and 3H.
-
-
Data Analysis
The brain uptake clearance (Kin) is calculated using the following equation:
Kin = Cbr / AUCpl
Where:
-
Cbr is the concentration of the tracer in the brain tissue at the end of the experiment (corrected for vascular space).
-
AUCpl is the area under the plasma concentration-time curve from time zero to the end of the experiment.
Visualizing the Methodological Advantage
The following diagrams illustrate the experimental workflow and the underlying reasons for the discrepancy in results between the two methods.
Conclusion
References
- 1. Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential passage of [14C]sucrose and [3H]inulin across rat blood-brain barrier after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sucrose-d14: A Guide for Laboratory Professionals
Sucrose-d14, a deuterated form of sucrose, is a stable, non-radioactive isotopically labeled compound. Its proper disposal is guided by the chemical properties of sucrose and standard laboratory safety protocols for non-hazardous chemical waste. Since deuterium is a stable isotope of hydrogen, this compound does not require the specialized handling and disposal procedures mandated for radioactive materials.[1][]
Immediate Safety and Handling
Before disposal, it is essential to adhere to standard laboratory handling procedures for chemical reagents. Sucrose is generally considered non-hazardous.[3][4] However, prudent laboratory practices should always be observed.[3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.[5]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust if in solid form.[6]
-
Spill Management: In case of a spill, sweep up the solid material, place it in a sealed container for disposal, and wash the spill site.[4][7] Avoid generating dust.[6]
Key Chemical and Toxicological Data
The disposal procedures for this compound are based on the properties of sucrose. The following table summarizes key quantitative data for sucrose.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₁₁ | [3] |
| Molecular Weight | 342.30 g/mol | [8] |
| Appearance | White crystals or powder | [3][4] |
| Melting Point | 185-187 °C (decomposes) | [4] |
| Solubility in Water | Soluble | [3][4] |
| Acute Oral Toxicity (Rat LD50) | 29,700 mg/kg | [5] |
| Chemical Stability | Stable under normal conditions | [6] |
| Incompatible Materials | Strong oxidizing agents | [3][6] |
Step-by-Step Disposal Protocol
As a non-hazardous chemical, this compound should be disposed of in accordance with institutional and local regulations for chemical waste. It should not be disposed of in the regular trash.[9]
For Solid this compound Waste:
-
Containment: Collect the this compound waste in a suitable, clearly labeled, and sealable container.[7]
-
Labeling: Label the container as "this compound" and indicate that it is non-hazardous chemical waste.
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizers.[3][6]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][9]
For this compound in Solution (Aqueous):
While sucrose is highly soluble in water and biodegradable, direct disposal down the sink is subject to institutional policies.[10]
-
Check Local Regulations: Consult your institution's EHS guidelines regarding the drain disposal of non-hazardous chemical solutions. Many institutions prohibit the disposal of any chemical waste via the sanitary sewer system.
-
Containerize if Necessary: If drain disposal is not permitted, collect the aqueous this compound waste in a sealed and clearly labeled container.
-
Disposal Request: Arrange for pickup through your institution's EHS department, following the same procedure as for solid waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides the essential procedural information for the safe and compliant disposal of this compound in a laboratory setting. By treating it as a standard non-hazardous chemical, researchers can ensure safety and adherence to regulatory requirements.
References
- 1. moravek.com [moravek.com]
- 3. Sucrose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uprm.edu [uprm.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. louisville.edu [louisville.edu]
- 10. disposal - How to dispose large amount of wet sugar? - Seasoned Advice [cooking.stackexchange.com]
Personal protective equipment for handling Sucrose-d14
This guide provides crucial safety and logistical information for laboratory professionals handling Sucrose-d14. The following procedures are designed to ensure personnel safety, maintain the isotopic integrity of the compound, and provide clear operational and disposal plans.
Hazard Identification and Risk Assessment
This compound is a stable, non-radioactive isotope-labeled form of sucrose. While specific hazard data for this compound is not extensively available, its chemical properties are expected to be nearly identical to those of standard sucrose. Therefore, the hazard assessment is based on the Safety Data Sheet (SDS) for sucrose.[1][2][3][4][5] Sucrose is generally considered non-hazardous under GHS classifications.[2][4][5] However, as with all laboratory chemicals, prudent laboratory practices should be observed.[2][4]
Hazard Summary for Sucrose (and by extension, this compound):
| Hazard Category | Description |
| Acute Toxicity (Oral) | LD50 (rat): 29,700 mg/kg.[1][3] Considered to have low acute toxicity. |
| Skin Corrosion/Irritation | Not classified as a skin irritant. Prolonged contact may cause mild irritation. |
| Eye Damage/Irritation | May cause mechanical irritation if dust enters the eyes.[1] |
| Inhalation | Inhalation of dust may cause respiratory tract irritation. |
| Combustibility | May form combustible dust concentrations in the air.[1] |
| Chemical Stability | Stable under normal conditions.[1] |
| Incompatible Materials | Strong oxidizing agents, sulfuric acid, and nitric acid.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn to minimize exposure and prevent contamination of the product. The minimum required PPE for handling this compound in a laboratory setting is outlined below.
Required PPE for Handling this compound:
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Required to protect eyes from dust particles.[6][7] Must be ANSI Z87.1 compliant.[7] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling the solid compound.[6] Should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills and dust.[8][9] |
| Respiratory Protection | N95 Respirator (or equivalent) | Recommended if there is a potential for generating and inhaling dust, especially when handling larger quantities. |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[8][9] |
Operational Plan: Step-by-Step Handling Protocol
Handling deuterated compounds requires special care to avoid isotopic dilution from atmospheric moisture or residual protons on labware.[10] The following protocol outlines the steps for safe and effective handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation of Work Area:
-
Designate a clean, dry, and draft-free area for handling, preferably a fume hood or a glove box, to minimize dust and moisture exposure.[8]
-
Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is clean and thoroughly dried. Glassware should be oven-dried at approximately 150°C for at least 24 hours and cooled in a desiccator or under an inert atmosphere.
-
-
Weighing the Compound:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Use a clean, dry spatula to transfer the desired amount of this compound to a tared weigh boat or directly into a pre-weighed vial.
-
Perform the weighing process as quickly as is safely possible to minimize exposure to air.
-
Promptly and tightly seal the main container of this compound after dispensing.
-
-
Dissolution:
-
Add the weighed this compound to the appropriate glassware.
-
Add the desired deuterated solvent (e.g., D₂O) to the glassware.
-
If necessary, cap the container and gently agitate or use a vortex mixer to aid dissolution.
-
-
Post-Handling:
-
Clean the work area and any equipment used.
-
Dispose of used gloves and any contaminated disposable materials in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after completing the task.[2]
-
Disposal Plan
This compound is a stable, non-radioactive isotope and is not considered a hazardous substance for disposal.[11][12] However, it is a high-value material, and waste should be managed responsibly.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Uncontaminated this compound | Uncontaminated, excess material should be collected and stored for future use if possible. If disposal is necessary, it can typically be disposed of as non-hazardous chemical waste. |
| Contaminated Labware (Gloves, weigh boats, etc.) | Dispose of in the standard solid laboratory waste stream, unless contaminated with a hazardous substance. |
| Solutions of this compound | If dissolved in a non-hazardous solvent (like D₂O), it can often be disposed of down the drain with copious amounts of water, pending local regulations. If dissolved in a hazardous solvent, the entire solution must be disposed of as hazardous chemical waste, following the guidelines for that solvent.[13] |
| Empty Containers | Rinse thoroughly with water and dispose of with regular lab glass or plastic waste. |
Note: All disposal must be in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. Sucrose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. sethnewsome.org [sethnewsome.org]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. labinsights.nl [labinsights.nl]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 12. Deuterated Compounds [simsonpharma.com]
- 13. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
